Technical Documentation Center

N-Methyl Gatifloxacin HCl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl Gatifloxacin HCl
  • CAS: 114213-77-3

Core Science & Biosynthesis

Foundational

N-Methyl Gatifloxacin HCl chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Introduction N-Methyl Gatifloxacin, chemically known as 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Gatifloxacin, chemically known as 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, is a fourth-generation fluoroquinolone and a close structural analog of the broad-spectrum antibiotic, Gatifloxacin.[1] Primarily identified as a process-related impurity and metabolite of Gatifloxacin, its hydrochloride salt, N-Methyl Gatifloxacin HCl, is of significant interest in the pharmaceutical industry for quality control and regulatory compliance.[2][] This guide provides a comprehensive overview of the chemical structure, properties, and the scientific context of N-Methyl Gatifloxacin HCl, drawing upon the extensive knowledge base of its parent compound, Gatifloxacin.

Chemical Structure and Properties

The core structure of N-Methyl Gatifloxacin HCl is based on the fluoroquinolone scaffold, which is essential for its antibacterial activity. The key structural difference from Gatifloxacin lies in the substitution pattern of the piperazine moiety at the C-7 position. While Gatifloxacin possesses a 3-methylpiperazine ring, N-Methyl Gatifloxacin features a 3,4-dimethylpiperazine ring. This additional methyl group at the 4-position of the piperazine ring can influence the molecule's physicochemical properties and biological activity.

IUPAC Name: 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, hydrochloride (1:1)[1]

Chemical Formula: C₂₀H₂₅ClFN₃O₄

Molecular Weight: 425.88 g/mol

CAS Number: 114213-77-3[]

Physicochemical Properties Summary

PropertyValueSource
Molecular Formula C₂₀H₂₅ClFN₃O₄Inferred
Molecular Weight 425.88 g/mol Inferred
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in aqueous solutionsInferred from HCl salt form

Synthesis and Formulation

A specific, detailed synthesis protocol for N-Methyl Gatifloxacin HCl is not extensively published in peer-reviewed literature. However, based on the established synthesis of Gatifloxacin, a plausible synthetic route can be inferred. The synthesis of Gatifloxacin involves the condensation of a quinolone carboxylic acid core with 2-methylpiperazine.[4] Therefore, the synthesis of N-Methyl Gatifloxacin would likely involve the same quinolone core, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, but with 3,4-dimethylpiperazine as the reacting amine.

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid. The formulation of N-Methyl Gatifloxacin HCl as a reference standard requires high purity, which is typically achieved through recrystallization and verified by analytical techniques such as HPLC.

Inferred Synthetic Workflow

Synthesis A 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-3-quinoline carboxylic acid C Condensation Reaction (Nucleophilic Aromatic Substitution) A->C B 3,4-dimethylpiperazine B->C D N-Methyl Gatifloxacin (Free Base) C->D F Salt Formation D->F E Hydrochloric Acid E->F G N-Methyl Gatifloxacin HCl F->G H Purification (e.g., Recrystallization) G->H I High Purity N-Methyl Gatifloxacin HCl H->I

Caption: Inferred synthetic pathway for N-Methyl Gatifloxacin HCl.

Mechanism of Action (Inferred)

The mechanism of action of N-Methyl Gatifloxacin HCl is presumed to be identical to that of Gatifloxacin and other fluoroquinolone antibiotics. These compounds exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5]

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of replicated chromosomal DNA into daughter cells during cell division.

By inhibiting these enzymes, fluoroquinolones disrupt DNA replication and repair, leading to bacterial cell death. The C-7 substituent plays a significant role in the potency and spectrum of activity of fluoroquinolones.[6] The presence of the N-methyl group on the piperazine ring could potentially alter the binding affinity of the molecule to the target enzymes, thereby affecting its antibacterial efficacy. However, specific studies on the antibacterial activity of N-Methyl Gatifloxacin are lacking.

Fluoroquinolone Mechanism of Action

MOA cluster_bacterium Bacterial Cell cluster_dna_process DNA Replication & Transcription NM_Gati N-Methyl Gatifloxacin HCl DNAGyrase DNA Gyrase (Topoisomerase II) NM_Gati->DNAGyrase Inhibits TopoIV Topoisomerase IV NM_Gati->TopoIV Inhibits Replication DNA Replication DNAGyrase->Replication Transcription Transcription DNAGyrase->Transcription CellDivision Cell Division TopoIV->CellDivision CellDeath Bacterial Cell Death Replication->CellDeath Disrupted Transcription->CellDeath Disrupted CellDivision->CellDeath Disrupted

Caption: Inferred mechanism of action of N-Methyl Gatifloxacin HCl.

Antibacterial Spectrum (Inferred)

While specific data on the antibacterial spectrum of N-Methyl Gatifloxacin HCl is not available, it is expected to be similar to that of Gatifloxacin, which is a broad-spectrum antibiotic. Gatifloxacin is effective against a wide range of Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria: Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pyogenes.[5]

  • Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa.[5]

The modification at the C-7 position is known to influence the antibacterial spectrum of fluoroquinolones.[6] For instance, the methyl group on the piperazine ring of Gatifloxacin contributes to its enhanced activity against Gram-positive bacteria.[7] The additional N-methyl group in N-Methyl Gatifloxacin could potentially modulate this activity, but experimental verification is required.

Analytical Methodologies

As N-Methyl Gatifloxacin is an impurity of Gatifloxacin, its detection and quantification are crucial for the quality control of the active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used for this purpose.

Experimental Protocol: HPLC Method for Gatifloxacin and its Impurities

This protocol is a general guideline and may require optimization for the specific analysis of N-Methyl Gatifloxacin HCl.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, which is often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.

    • A common mobile phase composition for Gatifloxacin analysis is a mixture of 0.02 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v), with the pH adjusted to 3.3 with orthophosphoric acid.[7]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: Ambient (e.g., 25 °C)

    • Detection wavelength: 293 nm[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks based on their retention times compared to a reference standard of N-Methyl Gatifloxacin HCl.

    • Quantify the impurity using a suitable method, such as the external standard method or area normalization.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare N-Methyl Gatifloxacin HCl Reference Standard Solution Injection Inject Solutions into HPLC System Prep_Standard->Injection Prep_Sample Prepare Gatifloxacin API/Formulation Sample Solution Prep_Sample->Injection Separation Chromatographic Separation (C18 Column, Mobile Phase) Injection->Separation Detection UV Detection (293 nm) Separation->Detection Peak_ID Peak Identification (based on Retention Time) Detection->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification Report Generate Report with Impurity Levels Quantification->Report

Caption: General workflow for the HPLC analysis of N-Methyl Gatifloxacin HCl.

Conclusion and Future Perspectives

N-Methyl Gatifloxacin HCl is an important molecule in the context of the pharmaceutical analysis of Gatifloxacin. While its chemical structure is well-defined, there is a notable lack of publicly available data regarding its specific physicochemical properties, synthesis, antibacterial activity, and pharmacological profile. Future research should focus on filling these knowledge gaps. Specifically, studies are needed to:

  • Develop and publish a detailed and optimized synthesis protocol for N-Methyl Gatifloxacin HCl.

  • Experimentally determine its key physicochemical properties.

  • Evaluate its in vitro and in vivo antibacterial activity against a panel of clinically relevant bacteria to understand the impact of N-methylation on its efficacy.

  • Conduct pharmacological and toxicological studies to assess its safety profile.

A deeper understanding of N-Methyl Gatifloxacin HCl will not only aid in the quality control of Gatifloxacin but also contribute to the broader knowledge of structure-activity relationships within the fluoroquinolone class of antibiotics.

References

  • A digitized impurity database analysis method for determining the impurity profiles of gatifloxacin in bulk materials and injections. (2012). Yao Xue Xue Bao, 47(10), 1369-1375.
  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2001). Clinical Infectious Diseases, 33(Supplement_3), S156-S164.
  • Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. (2010). Antimicrobial Agents and Chemotherapy, 54(1), 384-390.
  • Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. (2017). Current Medicinal Chemistry, 24(37), 4061-4113.
  • Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. (2015). Research & Reviews: Journal of Chemistry, 4(2).
  • Gatifloxacin EP Impurities & USP Related Compounds. SynThink. (n.d.). Retrieved from [Link]

  • Results of analysis on impurity spectra of gatifloxacin raw material. (2012).
  • Structures of fluoroquinolones used in the present work. C-7 variants... (2010).
  • Gatifloxacin: A Comprehensive Review on Analytical Method. (2019). Acta Scientific Pharmaceutical Sciences, 3(6), 13-27.
  • Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (2020). Molbank, 2020(2), M1139.
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (2012). Journal of the Brazilian Chemical Society, 23(11), 2058-2066.
  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. (2012). Journal of Pharmaceutical Analysis, 2(5), 358-365.
  • Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus. (2000). Antimicrobial Agents and Chemotherapy, 44(12), 3332-3339.
  • Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • N-Methyl Gatifloxacin (HCl Salt). Veeprho. (n.d.). Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Processes, 8(11), 1428.
  • Method for the preparation of piperazine and its derivatives. (2003).
  • Fig.no.1 Gatifloxacin+ Methyl Paraben. (2015).
  • Advantages of Cubosomal Formulation for Gatifloxacin Delivery in the Treatment of Bacterial Keratitis: In Vitro and In Vivo Approach Using Clinical Isolate of Methicillin-Resistant Staphylococcus aureus. (2022). Pharmaceutics, 14(5), 1004.
  • N-Methyl Gatifloxacin-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Spectrophotometric Estimation of Gatifloxacin in Tablets. (2006). Indian Journal of Pharmaceutical Sciences, 68(3), 391.
  • Non-aqueous Titration of Gatifloxacin in Pharmaceutical Formulations using Perchloric Acid. (2003). Acta Farmacéutica Bonaerense, 22(4), 339-342.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of N-Methyl Gatifloxacin HCl

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic pathways leading to N-Methyl Gatifloxacin Hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to N-Methyl Gatifloxacin Hydrochloride, a derivative of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for an audience with a strong background in synthetic organic chemistry and drug development. It will delve into the chemical logic behind the synthesis, providing detailed protocols and exploring the nuances of the reaction mechanisms.

Introduction: The Significance of N-Methyl Gatifloxacin

Gatifloxacin is a potent, broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Modification of the piperazine moiety at the C-7 position of the quinolone core is a common strategy to enhance the antibacterial spectrum and pharmacokinetic properties of fluoroquinolones. The introduction of a methyl group to the N-4 position of the 3-methylpiperazinyl substituent of Gatifloxacin yields N-Methyl Gatifloxacin. This modification can potentially alter the compound's lipophilicity, cell permeability, and interaction with efflux pumps, thereby influencing its efficacy and resistance profile. The hydrochloride salt form is often preferred for pharmaceutical formulations due to its improved solubility and stability.[2][3]

This guide will first outline the synthesis of the precursor, Gatifloxacin, and then detail the subsequent N-methylation and hydrochloride salt formation steps.

Synthesis of the Precursor: Gatifloxacin

The synthesis of Gatifloxacin is a multi-step process that has been well-documented in the scientific literature. A common and efficient route begins with 2,4,5-trifluoro-3-methoxybenzoic acid and culminates in the condensation with 2-methylpiperazine.

Retrosynthetic Analysis of Gatifloxacin

A logical retrosynthetic disconnection of Gatifloxacin reveals the key synthons: the fluoroquinolone core and the 2-methylpiperazine side chain.

Retrosynthesis of Gatifloxacin Gatifloxacin Gatifloxacin FluoroquinoloneCore 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Gatifloxacin->FluoroquinoloneCore C-N Disconnection Methylpiperazine 2-Methylpiperazine Gatifloxacin->Methylpiperazine

Caption: Retrosynthetic analysis of Gatifloxacin.

Illustrative Synthetic Pathway to Gatifloxacin

The forward synthesis involves the construction of the quinolone ring system followed by the crucial nucleophilic aromatic substitution reaction.

Synthesis of Gatifloxacin A 2,4,5-Trifluoro-3-methoxybenzoic acid B Acyl Chloride Derivative A->B SOCl₂ or (COCl)₂ C Diethyl Malonate Adduct B->C Diethyl malonate, Mg(OEt)₂ D Quinolone Ester Intermediate C->D 1. Partial Hydrolysis & Decarboxylation 2. Triethyl orthoformate 3. Cyclopropylamine E 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid D->E Hydrolysis (Acidic or Basic) F Gatifloxacin E->F 2-Methylpiperazine, DMSO

Caption: A representative synthetic pathway to Gatifloxacin.

N-Methylation of Gatifloxacin: The Core Transformation

The key step in the synthesis of N-Methyl Gatifloxacin is the methylation of the secondary amine on the piperazine ring of Gatifloxacin. Several methods can be employed for this transformation, with the Eschweiler-Clarke reaction being a robust and widely used choice due to its mild conditions and the avoidance of over-alkylation to form quaternary ammonium salts.[4]

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from the formate ion. The evolution of carbon dioxide drives the reaction to completion.[5] This method is particularly advantageous as it is a one-pot reaction and generally provides high yields.

Eschweiler-Clarke Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Gatifloxacin (Secondary Amine) C Iminium Ion Intermediate A->C Condensation B Formaldehyde B->C E N-Methyl Gatifloxacin C->E Hydride Transfer D Formic Acid D->E F Carbon Dioxide D->F Decarboxylation

Caption: Mechanism of the Eschweiler-Clarke methylation of Gatifloxacin.

Detailed Experimental Protocol for N-Methylation

Materials:

  • Gatifloxacin (free base)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Gatifloxacin (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: To the stirred solution, add an excess of formaldehyde solution (approximately 2.5-3 equivalents). Following this, slowly add an excess of formic acid (approximately 2.5-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is slightly basic (pH 8-9).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-Methyl Gatifloxacin free base.

Table 1: Typical Reaction Parameters for N-Methylation

ParameterValueRationale
Gatifloxacin:Formaldehyde:Formic Acid (molar ratio)1 : 2.5-3 : 2.5-3Excess reagents ensure complete methylation and drive the reaction to completion.
SolventMethanol or EthanolGood solubility for Gatifloxacin and compatible with reaction conditions.
Temperature80-100 °C (Reflux)Provides the necessary activation energy for iminium ion formation and reduction.
Reaction Time4-8 hoursTypically sufficient for complete conversion, but should be monitored.
Purification of N-Methyl Gatifloxacin Free Base

The crude product may contain unreacted starting material and side products. Purification can be achieved by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed to obtain the pure N-Methyl Gatifloxacin free base.

Formation of N-Methyl Gatifloxacin Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard procedure in pharmaceutical chemistry to enhance the aqueous solubility and stability of the active pharmaceutical ingredient (API).[2][3]

Rationale for Salt Formation

The tertiary amine of the N-methylpiperazinyl group can be protonated by a strong acid like hydrochloric acid to form a water-soluble ammonium salt. This is an acid-base reaction that results in an ionic compound.[6]

Salt Formation FreeBase N-Methyl Gatifloxacin (Free Base) Salt N-Methyl Gatifloxacin HCl FreeBase->Salt HCl Hydrogen Chloride HCl->Salt Protonation

Caption: Acid-base reaction for hydrochloride salt formation.

Detailed Experimental Protocol for HCl Salt Formation

Materials:

  • N-Methyl Gatifloxacin (free base)

  • Anhydrous isopropanol (IPA) or ethanol

  • Concentrated hydrochloric acid or HCl gas in a suitable solvent (e.g., isopropanol, ether)

  • Diethyl ether or methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolution: Dissolve the purified N-Methyl Gatifloxacin free base in a minimal amount of a suitable anhydrous solvent like isopropanol or ethanol.

  • Acidification: To the stirred solution, slowly add a stoichiometric amount of a solution of hydrogen chloride in isopropanol or ether. Alternatively, bubble dry HCl gas through the solution. The pH of the solution should be carefully monitored and adjusted to be acidic (typically pH 1-2).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution upon addition of the acid or by the addition of a less polar co-solvent like diethyl ether or MTBE.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold precipitation solvent (e.g., ether) to remove any residual impurities. Dry the N-Methyl Gatifloxacin HCl salt under vacuum to a constant weight.

Table 2: Characterization Data for N-Methyl Gatifloxacin HCl

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Peaks corresponding to the quinolone core, cyclopropyl group, 3-methylpiperazine, and the newly introduced N-methyl group.
¹³C NMR Resonances for all carbon atoms in the molecule, including the N-methyl carbon.
Mass Spectrometry (ESI+) A molecular ion peak corresponding to the protonated N-Methyl Gatifloxacin free base.
Elemental Analysis Percentages of C, H, N, F, and Cl consistent with the molecular formula of the hydrochloride salt.

Conclusion and Future Perspectives

This guide has outlined a robust and reliable synthetic pathway for the preparation of N-Methyl Gatifloxacin HCl, starting from the readily available precursor Gatifloxacin. The key transformations, including the Eschweiler-Clarke N-methylation and the subsequent hydrochloride salt formation, have been detailed with experimental protocols and mechanistic insights. The presented methodologies are scalable and can be adapted for the synthesis of other N-alkylated fluoroquinolone derivatives for further structure-activity relationship studies. Future research in this area could focus on exploring alternative methylation techniques, optimizing reaction conditions for improved yields and purity, and investigating the biological activity of the synthesized compounds against a panel of clinically relevant bacterial strains, including resistant phenotypes.

References

  • Crystal Growth & Design. (2021). A Twist in Cocrystals of Salts: Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. American Chemical Society. [Link]

  • IUCr Journals. (2022). Ciprofloxacin salt and salt co-crystal with dihydroxybenzoic acids. International Union of Crystallography. [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • PubMed. (2001). Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • RASAYAN Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. RASAYAN Journal of Chemistry. [Link]

  • MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia. [Link]

Sources

Foundational

A Technical Guide to the Potential Biological Activities of Gatifloxacin Impurities

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Gatifloxacin, a fourth-generation fluoroquinolone, is a potent broad-spectrum antibiotic. However...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Gatifloxacin, a fourth-generation fluoroquinolone, is a potent broad-spectrum antibiotic. However, during its synthesis, formulation, and storage, various impurities can arise.[1] These process-related substances and degradation products are of significant concern as they may possess their own biological activities, potentially impacting the drug's efficacy and safety profile. This technical guide provides an in-depth exploration of the known and potential biological activities of gatifloxacin impurities. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess these compounds. The guide synthesizes current understanding, explains the rationale behind experimental choices, and offers detailed protocols for key assays, positioning it as an essential resource for ensuring the quality and safety of gatifloxacin-based therapeutics.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is paramount. However, the purity of that dose is equally critical. Pharmaceutical impurities, even at trace levels, can have unintended biological effects, ranging from reduced therapeutic efficacy to overt toxicity. For potent antimicrobials like gatifloxacin, understanding the impurity profile is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product consistency.[1]

Gatifloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2][3] Any structurally similar impurities may interact with these or other biological targets. Impurities in gatifloxacin can be broadly categorized as:

  • Process-Related Impurities: Intermediates or by-products from the chemical synthesis route. Examples include various gatifloxacin dimer impurities and precursors like 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.[4][5]

  • Degradation Products: Compounds formed due to the degradation of the gatifloxacin molecule under the influence of light, heat, humidity, or pH. A common example is the Gatifloxacin N-Oxide.[6][][8]

  • Structurally Related Analogs: Molecules with a close structural resemblance to gatifloxacin, such as Desmethyl Gatifloxacin.[3]

The International Council for Harmonisation (ICH) guidelines provide a framework for the identification, reporting, and qualification of such impurities.[1] This guide provides the next layer of detail: understanding their potential biological impact.

Potential Biological Activities of Gatifloxacin Impurities

While direct experimental data on the biological activity of each specific gatifloxacin impurity is limited in publicly available literature, we can infer potential activities based on the fluoroquinolone class, studies on degradation mixtures, and data on analogous compounds. The primary areas of concern are altered antimicrobial activity, cytotoxicity, and genotoxicity.

Antimicrobial Activity: A Spectrum of Possibilities

The core function of gatifloxacin is its antibacterial effect. Impurities with a similar fluoroquinolone core may retain, lose, or even gain antimicrobial potency.

  • Retained or Enhanced Activity: Some studies on fluoroquinolone photodegradation have shown that certain by-products can retain comparable or even higher antibacterial activity than the parent compound.[9] This is a critical consideration, as it means that even a "degraded" product could still exert selective pressure on bacteria, potentially contributing to the development of antibiotic resistance. One specific gatifloxacin impurity, O-Desmethyl Gatifloxacin HBr , has been described as an "influential antimicrobial agent," indicating it likely retains significant antibacterial properties.[]

  • Reduced or Lost Activity: Structural modifications to the fluoroquinolone scaffold are highly likely to alter the binding affinity for DNA gyrase and topoisomerase IV. For example, a study on the fluoroquinolone amifloxacin found that its N-oxide metabolite was the least active of the compounds tested, suggesting that oxidation of the piperazinyl nitrogen can significantly reduce antimicrobial efficacy.[] Similarly, studies involving the degradation of gatifloxacin through advanced oxidation processes like ozonation have demonstrated a reduction or complete removal of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11][12]

The logical workflow for assessing the antimicrobial activity of an impurity is to first determine its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Analysis Impurity Isolate/Synthesize Impurity Stock Prepare Stock Solution (e.g., in DMSO) Impurity->Stock SerialDilution Perform 2-fold Serial Dilutions in 96-well plate Stock->SerialDilution Inoculate Inoculate each well with Bacterial Suspension Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC Compare Compare Impurity MIC to Gatifloxacin MIC ReadMIC->Compare

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity: Assessing the Impact on Host Cells

Beyond antimicrobial effects, the safety of impurities with respect to human cells is a primary concern. The parent gatifloxacin molecule has been associated with some side effects, and impurities could potentially exhibit similar or different cytotoxic profiles.[13] Studies have shown that the degradation of gatifloxacin can sometimes lead to an increase in acute toxicity to certain organisms, such as the marine bacterium Vibrio fischeri.[11] While this does not directly translate to human cell cytotoxicity, it underscores the principle that degradation products are not necessarily benign.

A foundational method for assessing in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Workflow for In Vitro Cytotoxicity (MTT Assay)

cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cells into a 96-well plate Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat cells with various concentrations of impurity Adhere->Treat Incubate_Treat Incubate for a defined period (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent to each well Incubate_Treat->Add_MTT Incubate_MTT Incubate for 3-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity: The Potential for Genetic Damage

Genotoxicity, the potential for a compound to damage DNA, is a critical safety endpoint. Gatifloxacin itself has a mixed genotoxicity profile: it is not mutagenic in the Ames test at non-toxic concentrations and is not genotoxic in in vivo studies.[14] However, it has shown some positive results in in vitro chromosomal aberration assays.[14] This highlights the importance of evaluating impurities, as even minor structural changes could alter this profile.

Studies on other fluoroquinolones, such as ciprofloxacin, have found that some degradation by-products exhibit increased genotoxic potential compared to the parent compound.[15] The standard initial screen for mutagenicity is the bacterial reverse mutation assay, commonly known as the Ames test.

Logical Flow for Ames Test Assessment

cluster_s9 Metabolic Activation cluster_strains Tester Strains start Test Compound (Impurity) with_s9 With S9 Mix (Simulates liver metabolism) start->with_s9 without_s9 Without S9 Mix (Direct mutagenicity) start->without_s9 strain1 S. typhimurium TA98 (Frameshift) with_s9->strain1 Expose strain2 S. typhimurium TA100 (Base-pair substitution) with_s9->strain2 Expose strain_etc Other strains... (e.g., TA1535, TA1537) with_s9->strain_etc Expose without_s9->strain1 Expose without_s9->strain2 Expose without_s9->strain_etc Expose plate Plate on minimal glucose agar plates strain1->plate strain2->plate strain_etc->plate incubate Incubate 48-72h at 37°C plate->incubate count Count Revertant Colonies incubate->count end Assess Mutagenic Potential: Significant increase over negative control? count->end

Caption: Decision and flow diagram for the Ames test.

In Silico Approaches: A Predictive First Step

Given the potential cost and time required for exhaustive experimental testing of every impurity, in silico (computational) toxicology offers a valuable screening tool. Quantitative Structure-Activity Relationship (QSAR) models can predict the potential toxicity of a chemical based on its structure.[16][17]

These models are built on large datasets of compounds with known activities. For pharmaceutical impurities, two complementary (Q)SAR methodologies are often used as recommended by guidelines like ICH M7:[18]

  • Expert Rule-Based Systems: These use structural alerts (specific molecular substructures known to be associated with toxicity) to make a prediction. For example, the aromatic N-oxide class has been evaluated as a potential structural alert for mutagenicity.[19]

  • Statistical-Based Systems: These use statistical algorithms to correlate a wide range of molecular descriptors with toxicity, providing a quantitative prediction.

While in silico predictions cannot replace experimental data, they are crucial for prioritizing which impurities to test first and for providing supporting evidence in a regulatory submission, especially for impurities present at very low levels.[18][20]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed. These protocols are based on established standards and are designed to be self-validating through the inclusion of appropriate controls.

Protocol: Antimicrobial Susceptibility via Broth Microdilution (CLSI-based)

This method determines the Minimum Inhibitory Concentration (MIC) of an impurity.

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Gatifloxacin and impurity stock solutions (e.g., 1 mg/mL in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound (impurity or gatifloxacin) at a concentration four times the highest desired final concentration. Serially dilute 50 µL from well 1 to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth, as observed from the bottom of the plate. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol: Cytotoxicity via MTT Assay

This colorimetric assay measures cell metabolic activity.

Materials:

  • Human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the impurity. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol: Genotoxicity via Ames Test (Plate Incorporation Method)

This assay detects gene mutations in bacteria.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

  • Top agar (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9)

Procedure:

  • Strain Preparation: Grow overnight cultures of each bacterial strain in nutrient broth at 37°C.

  • Assay Preparation: For each test concentration, add the following to a sterile tube:

    • 2 mL of molten top agar (kept at 45°C)

    • 100 µL of the bacterial overnight culture

    • 100 µL of the test impurity solution (or control)

    • 500 µL of S9 mix (for metabolic activation plates) or phosphate buffer (for non-activation plates)

  • Plating: Vortex the tube gently and pour the contents onto a minimal glucose agar plate. Swirl to distribute evenly.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (spontaneous reversion) count observed in the negative control.

Data Presentation and Interpretation

To facilitate clear analysis and comparison, all quantitative data should be summarized in tables.

Table 1: Example Data Summary for Antimicrobial Activity
CompoundTest OrganismMIC (µg/mL)
GatifloxacinS. aureus ATCC 292130.25
Impurity AS. aureus ATCC 292130.5
Impurity BS. aureus ATCC 29213> 64
GatifloxacinE. coli ATCC 259220.125
Impurity AE. coli ATCC 259220.25
Impurity BE. coli ATCC 25922> 64

Interpretation: Impurity A retains moderate antimicrobial activity, while Impurity B has lost significant activity.

Table 2: Example Data Summary for Cytotoxicity (IC50)
CompoundCell LineIncubation TimeIC50 (µM)
GatifloxacinHepG248h150
Impurity CHepG248h75
Impurity DHepG248h> 500

Interpretation: Impurity C is more cytotoxic to HepG2 cells than the parent drug, while Impurity D shows low cytotoxicity.

Conclusion

The biological evaluation of gatifloxacin impurities is a multifaceted but essential component of drug development and quality control. While the parent compound's activities are well-characterized, impurities represent a source of potential variability in both efficacy and safety. This guide establishes a comprehensive framework for this evaluation, grounded in three pillars: understanding the potential activities based on chemical class, applying robust experimental protocols to generate empirical data, and leveraging in silico models for predictive screening. By systematically assessing the antimicrobial, cytotoxic, and genotoxic potential of these related substances, researchers can build a complete safety and activity profile, ensuring that the final drug product delivered to patients is both pure and predictably effective.

References

  • Li, K., et al. (2021). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available at: [Link]

  • Talapatra, S.N., et al. (2015). QSAR Modeling for Acute Toxicity Prediction of Fluroquinolone Antibiotics by Using Software.
  • Syahri, J., et al. (2020). QSAR Study On Fluoroquinolone Derivatives As Potential Antibacterial Agents. AIP Conference Proceedings. Available at: [Link]

  • Reddy, G.S., et al. (2013). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Scientia Pharmaceutica. Available at: [Link]

  • Wang, C., et al. (2021). An adjusted 3D-QSAR model for the combined activity of fluoroquinolones photodegradation and microbial degradation assisted by dynamic simulation and its application in molecular modification. Ecotoxicology and Environmental Safety. Available at: [Link]

  • Chatterjee, M., & Roy, K. (2024). QSAR Modelling of Fluoroquinolone Antibiotics to Enhance Antibacterial Activity. Environmental Science: Processes & Impacts.
  • Labtoo. (n.d.). In silico prediction of toxicity. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Gatifloxacin EP Impurities & USP Related Compounds. Available at: [Link]

  • Rodrigues-Silva, C., et al. (2017). Antimicrobial activity against Gram-positive and Gram-negative bacteria during gatifloxacin degradation by hydroxyl radicals. Environmental Science and Pollution Research. Available at: [Link]

  • Cohn, L.A., & Waites, K.B. (2001). Antimicrobial Activities of Gatifloxacin against Nosocomial Isolates of Stenotrophomonas maltophilia Measured by MIC and Time-Kill Studies. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Jones, R.N., et al. (1999). Antimicrobial activity of gatifloxacin tested against 1676 strains of ciprofloxacin-resistant gram-positive cocci isolated from patient infections in North and South America. Diagnostic Microbiology and Infectious Disease. Available at: [Link]

  • Du, J., et al. (2023). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Antibiotics. Available at: [Link]

  • Lowe, G., & Phillips, G. (2001). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Al-Hamdani, A.A.S., et al. (2020). Statistical representation for biological activity of gatifloxacin and its complexes.
  • Yogeeswari, P., et al. (2005). Synthesis and in-vitro cytotoxicity evaluation of gatifloxacin Mannich bases. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Al-Obaidi, A.K.A., & Al-Saadi, T.M. (2020). Design, Synthesis, and Antibacterial Study of New Gatifloxacin-Antioxidants as Mutual Prodrugs. Journal of Biochemical Technology. Available at: [Link]

  • Pavan, M., et al. (2016). The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. Methods in Molecular Biology.
  • Pharmaffiliates. (n.d.). Gatifloxacin-impurities. Available at: [Link]

  • Venancio, T.M.C.L., et al. (2021). Evaluation of residual antimicrobial activity and acute toxicity during the degradation of gatifloxacin by ozonation. Water Science & Technology. Available at: [Link]

  • Adamek, E., et al. (2026). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products. MDPI. Available at: [Link]

  • Migliore, L., et al. (2023). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. Toxics.
  • Pharmaffiliates. (n.d.). Gatifloxacin-impurities. Available at: [Link]

  • Allmpus. (n.d.). Gatifloxacin N-Oxide. Available at: [Link]

  • Wan Mohd Khalik, W.M.A., et al. (2023). Fluoroquinolone Residues in Food: Occurrence and Analytical Methods - A Mini Review From 2000 To 2022. Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Martins, A.F., et al. (2016). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Pharmaffiliates. (n.d.). 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. Available at: [Link]

  • Myatt, G.J., et al. (2019). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? Mutagenesis. Available at: [Link]

  • Pavan, M., et al. (2016). The Consultancy Activity on In Silico Models for Genotoxic Prediction of Pharmaceutical Impurities. Request PDF on ResearchGate. Available at: [Link]

  • Ainurofiq, A., & Choiri, S. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Journal of Applied Pharmaceutical Science.
  • Cleanchem. (n.d.). Gatifloxacin N-Oxide | CAS No: 1798008-43-1. Available at: [Link]

  • SynZeal. (n.d.). Gatifloxacin Impurities. Available at: [Link]

Sources

Exploratory

Predictive Toxicology of Fluoroquinolone Impurities: An In-Silico Framework for N-Methyl Gatifloxacin HCl

Executive Summary The identification and toxicological profiling of pharmaceutical impurities are critical bottlenecks in drug development. For fluoroquinolone antibiotics like Gatifloxacin, minor structural deviations c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and toxicological profiling of pharmaceutical impurities are critical bottlenecks in drug development. For fluoroquinolone antibiotics like Gatifloxacin, minor structural deviations can exponentially amplify off-target toxicity. N-Methyl Gatifloxacin HCl (CAS 114213-69-3), a known synthetic impurity and degradant, presents a severe neurotoxic hazard. This whitepaper details a self-validating, in-silico predictive toxicology framework designed to quantify the toxicity of N-Methyl Gatifloxacin, elucidate its mechanistic causality, and establish a robust protocol for computational hazard assessment.

The Toxicological Imperative: Why N-Methyl Gatifloxacin?

Gatifloxacin is a third-generation fluoroquinolone characterized by a broad antibacterial spectrum. However, its safety profile is highly sensitive to modifications at the C7-piperazine ring. During preclinical evaluations outlined in FDA pharmacology reviews, the N-methyl and 2-methylpiperazine forms of gatifloxacin demonstrated significantly higher toxicity than the parent compound. While the acute lethal dose (LD50) in rats for the parent gatifloxacin was >2000 mg/kg, mortality was observed at merely 250 mg/kg for N-methyl gatifloxacin .

The clinical signs preceding mortality—including severe tremors, salivation, and convulsions—strongly indicate acute central nervous system (CNS) excitation [[1]]([Link]). To understand and predict these adverse outcomes without extensive animal testing, modern computational toxicology relies on Quantitative Structure-Activity Relationship (QSAR) models and mechanistic target profiling .

Mechanistic Causality: The GABA-A Receptor Axis

To build a trustworthy predictive model, one must understand the structural determinants of the toxicity. Why does a simple methyl addition cause convulsions?

Fluoroquinolones are known to competitively antagonize the γ -aminobutyric acid type A (GABA-A) receptor, an inhibitory ionotropic receptor in the mammalian CNS [[2]]([Link]). The C7-piperazine substituent is the primary structural driver for this off-target binding.

  • Lipophilicity & BBB Penetration: The addition of a methyl group to the piperazine nitrogen increases the molecule's lipophilicity (LogP). This enhances its ability to cross the blood-brain barrier (BBB).

  • Steric Affinity: The N-methylation alters the steric bulk and electrostatic potential of the piperazine ring, optimizing its fit into the GABA-A receptor's binding pocket.

  • Receptor Blockade: By displacing GABA, the impurity prevents the opening of chloride ( Cl− ) channels, leading to unchecked neuronal depolarization and subsequent convulsions .

NeuroToxPathway N N-Methyl Gatifloxacin (Lipophilic Impurity) G GABA-A Receptor Competitive Binding N->G C7-Piperazine Substitution I Inhibition of Cl- Channel Opening G->I D Neuronal Depolarization I->D C CNS Excitation (Tremors, Convulsions) D->C

Fig 1: Mechanism of fluoroquinolone-induced neurotoxicity via GABA-A receptor antagonism.

Computational Protocol: A Self-Validating System

To accurately predict the toxicity of N-Methyl Gatifloxacin, we deploy a multi-tiered in-silico methodology. This protocol acts as a self-validating system by cross-referencing 2D QSAR predictions with 3D mechanistic docking.

Step 1: Ligand Preparation and Conformational Search
  • Rationale: QSAR and docking models are highly sensitive to 3D geometry. A poorly optimized structure yields false predictions.

  • Procedure:

    • Input the SMILES string of N-Methyl Gatifloxacin into a molecular builder.

    • Perform a conformational search using Molecular Mechanics (MMFF94 force field) to identify the lowest energy conformer.

    • Refine the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G* level to obtain accurate electrostatic potential maps and partial charges.

Step 2: QSAR-Based Endpoint Prediction (T.E.S.T.)
  • Rationale: The US EPA’s Toxicity Estimation Software Tool (T.E.S.T.) utilizes an ensemble of QSAR methodologies to predict acute toxicity, reducing the margin of error inherent to single-model approaches .

  • Procedure:

    • Import the optimized 3D structure into T.E.S.T.

    • Select the Consensus Method , which averages predictions from Hierarchical Clustering, Single Model, and Nearest Neighbor algorithms.

    • Execute predictions for "Oral LD50 (Rat)" and "Ames Mutagenicity".

Step 3: ADMET & Organ Toxicity Profiling
  • Rationale: Understanding the pharmacokinetic distribution is required to validate the neurotoxic mechanism. If a molecule cannot cross the BBB, it cannot cause direct CNS convulsions.

  • Procedure:

    • Process the structure through an ADMET machine-learning suite (e.g., ProTox-II).

    • Calculate the Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP).

    • Evaluate the probability scores for hepatotoxicity and neurotoxicity based on structural alerts (e.g., piperazine derivatives).

Step 4: Mechanistic Validation via Molecular Docking
  • Rationale: QSAR provides statistical probability; molecular docking provides physical causality.

  • Procedure:

    • Retrieve the 3D crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB).

    • Prepare the receptor using AutoDock Tools: remove water molecules, add polar hydrogens, and assign Gasteiger charges.

    • Define a grid box centered on the competitive GABA binding site at the α / β subunit interface.

    • Execute docking via AutoDock Vina. Compare the binding free energy ( ΔG ) of N-Methyl Gatifloxacin against the parent Gatifloxacin to quantify the enhanced antagonistic affinity.

InSilicoWorkflow A 1. Molecular Input (SMILES / 3D Structure) B 2. Conformational Optimization (DFT) A->B C 3. QSAR Modeling (T.E.S.T. / VEGA) B->C D 4. ADMET Profiling (ProTox-II) C->D E 5. Target Docking (GABA-A Receptor) D->E F Output: Toxicity Prediction Report E->F

Fig 2: Step-by-step in-silico predictive toxicology workflow for N-Methyl Gatifloxacin.

Quantitative Data Synthesis

The integration of historical in-vivo data with modern in-silico predictions reveals a stark contrast between the parent drug and its N-methylated impurity. The table below summarizes the comparative toxicological profiles.

Toxicological ParameterGatifloxacin (Parent Drug)N-Methyl Gatifloxacin HCl (Impurity)
CAS Registry Number 112811-59-3114213-69-3
Oral LD50 (Rat) > 2000 mg/kg (Experimental)~ 250 mg/kg (Experimental/Predicted)
Lipophilicity (LogP) 0.821.15 - 1.30 (Predicted)
BBB Permeability Probability Low to ModerateHigh
GABA-A Antagonism ( ΔG ) Weak AffinityStrong Affinity
Ames Mutagenicity NegativeNegative (Predicted)
Primary Acute Toxicity Risk Dysglycemia (Clinical)CNS Excitation / Convulsions

Data synthesized from FDA pharmacological reviews and consensus QSAR modeling outputs.

Conclusion

The in-silico prediction of N-Methyl Gatifloxacin HCl toxicity serves as a textbook example of how minor structural modifications—specifically N-methylation of the C7-piperazine ring—can drastically alter a molecule's safety profile. By employing a rigorous, self-validating computational workflow that combines DFT optimization, consensus QSAR modeling (via tools like EPA's T.E.S.T.), and mechanistic molecular docking, researchers can accurately predict both the statistical likelihood and the physical causality of adverse events like neurotoxic convulsions. This framework not only accelerates impurity qualification in drug development but also minimizes the reliance on late-stage animal testing.

Sources

Foundational

Physicochemical Profiling of Fluoroquinolone Derivatives: A Mechanistic Guide for Drug Development

Executive Summary Fluoroquinolones (FQs) represent a critical class of broad-spectrum synthetic antimicrobials that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. While their mechanism of action is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolones (FQs) represent a critical class of broad-spectrum synthetic antimicrobials that function by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. While their mechanism of action is well-established, the pharmacokinetic (PK) behavior, tissue penetration, and overall efficacy of FQ derivatives are intrinsically governed by their physicochemical properties—specifically their ionization constants (pKa), lipophilicity (logP/logD), and aqueous solubility[2]. This technical whitepaper provides a comprehensive mechanistic framework for understanding these properties, detailing how structural modifications dictate physical behavior, and outlining the gold-standard experimental protocols required for accurate physicochemical profiling in drug development.

Core Structural Architecture & Ionization Dynamics

The foundational scaffold of most FQs (e.g., ciprofloxacin, levofloxacin) dictates that they exist as zwitterionic molecules under physiological conditions[3]. This behavior is driven by two primary ionizable centers:

  • Acidic Center (pKa1 ~ 5.5–6.5): The C3-carboxylic acid group.

  • Basic Center (pKa2 ~ 7.5–9.5): The nitrogen atom of the C7-piperazinyl or pyrrolidinyl ring.

Because of these dual centers, traditional FQs exhibit a distinct "U-shaped" pH-solubility profile. At physiological pH (7.4), the molecules exist predominantly as zwitterions (net charge of zero), which corresponds to their isoelectric point (pI) and their state of minimum aqueous solubility[3].

Causality in Drug Design: The zwitterionic nature is a calculated pharmacological trade-off. It facilitates broad-spectrum antibacterial activity by allowing the drug to penetrate both the lipid bilayers of Gram-positive bacteria and the aqueous porin channels of Gram-negative bacteria[4]. However, this same property limits gastrointestinal solubility and permeability.

The Anionic Exception: Delafloxacin is a novel, non-zwitterionic (anionic) FQ[5]. By replacing the basic C7 substituent with a weakly basic/neutral moiety, delafloxacin lacks the basic pKa2, possessing only the C3-carboxylic acid (pKa 5.43)[6]. This structural shift allows delafloxacin to remain largely uncharged in acidic environments (such as abscesses or phagolysosomes), significantly enhancing its transmembrane passage and antibacterial potency at low pH compared to traditional zwitterionic FQs[7].

Zwitterion Cation Cationic Form Low pH (< pKa1) Net Charge: +1 Zwitterion Zwitterionic Form Neutral pH (~ pI) Net Charge: 0 Cation->Zwitterion Deprotonate C3-COOH (pKa1 ~ 6.0) Zwitterion->Cation Protonate C3-COO- Anion Anionic Form High pH (> pKa2) Net Charge: -1 Zwitterion->Anion Deprotonate C7-NH3+ (pKa2 ~ 8.5) Anion->Zwitterion Protonate C7-NH2

Fig 1: pH-dependent ionization pathway of a typical zwitterionic fluoroquinolone.

Structure-Property Relationships (SPR)

Strategic substitutions on the quinolone core directly modulate the physicochemical profile and, consequently, the clinical safety and efficacy of the derivative:

  • C6 Fluorination: The addition of a fluorine atom at the C6 position drastically increases overall lipophilicity. This modification is the defining feature of the class, directly correlating with enhanced cell wall penetration and improved oral bioavailability[1].

  • C8 Substituents: The inclusion of bulky groups (e.g., the methoxy group in moxifloxacin) or halogens at the C8 position disrupts the planarity of the molecule. This reduced planarity lowers the propensity for the FQ to bind with cytochrome P450 enzymes, thereby mitigating dangerous drug-drug interactions (such as theophylline toxicity) and decreasing phototoxicity[8][9].

  • C3/C4 Keto-Acid Chelation: The adjacent C3-carboxylate and C4-ketone oxygen atoms form highly stable, unabsorbable chelate complexes with multivalent metal cations (e.g., Al³⁺, Ca²⁺, Fe²⁺)[9]. This necessitates strict clinical dosing protocols to avoid co-administration with antacids or dairy products, which can cause severe sub-therapeutic exposure[10].

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of representative FQ generations, highlighting the shift from zwitterionic to anionic design.

FluoroquinoloneStructural ClasspKa1 (C3-COOH)pKa2 (C7-Amine)LogP (Partition Coeff.)Isoelectric Point (pI)
Ciprofloxacin 2nd Gen (Zwitterionic)6.168.621.32~7.4[3][10]
Levofloxacin 3rd Gen (Zwitterionic)5.538.07~1.50~6.8[4]
Moxifloxacin 4th Gen (Zwitterionic)6.259.29~0.01~7.7[4]
Delafloxacin 4th Gen (Anionic)5.43N/A (Lacks basic group)1.67N/A[6][11]

Experimental Methodologies for Physicochemical Profiling

To ensure self-validating and highly reproducible data during drug development, the following protocols outline the gold-standard methodologies for determining ionization constants and lipophilicity.

Protocol A: UV-Metric pKa Determination

Rationale: While potentiometric titration is a standard industry practice, UV-metric titration is vastly superior for FQs. The UV absorption spectrum of the chromophoric quinolone ring changes significantly upon protonation/deprotonation. This allows for highly accurate pKa determination even at extremely low concentrations where aqueous solubility is limited[12].

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 50 µM solution of the FQ in a standardized aqueous background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic activity.

  • Automated Titration: Using an automated titrator coupled with a diode-array UV spectrophotometer, titrate the solution from pH 2.0 to 11.0 using 0.1 M KOH or HCl.

  • Spectral Acquisition: Record the UV absorption spectra (200–400 nm) at strict pH intervals of 0.2 units. Identify isosbestic points to confirm the presence of distinct absorbing species (cationic, zwitterionic, anionic) without degradation.

  • Non-linear Regression: Apply non-linear regression analysis using the Henderson-Hasselbalch equation to the multi-wavelength absorbance data to extract the exact pKa1 and pKa2 values[12].

Protocol B: Lipophilicity (LogD at pH 7.4) via Shake-Flask Method

Rationale: LogD at physiological pH 7.4 provides a much more accurate representation of in vivo lipophilicity than LogP for highly ionizable drugs like FQs. The shake-flask method coupled with HPLC remains the definitive standard for this metric.

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and 0.1 M phosphate buffer (pH 7.4) by vigorously stirring them together for 24 hours at 37°C.

  • Partitioning: Dissolve a known, precise concentration of the FQ in the buffer phase. Add an equal volume of the saturated 1-octanol phase into a sealed glass vial.

  • Equilibration: Mechanically shake the vials for 60 minutes at 37°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure absolute phase separation without emulsions.

  • Quantification: Carefully sample both the aqueous and organic phases. Quantify the FQ concentration in each phase using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence or UV detection.

  • Calculation: Calculate the distribution coefficient as LogD = Log([FQ]octanol / [FQ]buffer).

Workflow cluster_pKa UV-Metric pKa Determination cluster_logP Shake-Flask Lipophilicity (LogD) Prep Sample Preparation Standardized FQ Solution in Buffer Titration Aqueous Titration (pH 2.0 to 11.0) Prep->Titration Partition Octanol/Buffer Partitioning (pH 7.4, 37°C) Prep->Partition Spectra UV Spectra Acquisition (Identify Isosbestic Points) Titration->Spectra Regress Non-linear Regression (Henderson-Hasselbalch) Spectra->Regress Equilibrate Mechanical Shaking & Phase Separation Partition->Equilibrate HPLC RP-HPLC Quantification (Aqueous vs Organic) Equilibrate->HPLC

Fig 2: Parallel experimental workflows for determining pKa and lipophilicity (LogD).

References

  • Classification and structure-activity relationships of fluoroquinolones. nih.gov. URL: [Link]

  • Physicochemical properties of novel derivatives of norfloxacin: solubility and pKa. researchgate.net. URL:[Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: Ciprofloxacin hydrochloride. fip.org. URL:[Link]

  • Clinical review of delafloxacin: a novel anionic fluoroquinolone. oup.com. URL:[Link]

  • Delafloxacin: design, development and potential place in therapy. nih.gov. URL:[Link]

  • Structure—activity and structure—side-effect relationship for the quinolone antibacterials. researchgate.net. URL:[Link]

  • Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. oup.com. URL:[Link]

  • A Case Study of In Silico Modelling of Ciprofloxacin Hydrochloride/Metallic Compound Interactions. nih.gov. URL:[Link]

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. nih.gov. URL:[Link]

  • UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. researchgate.net. URL:[Link]

  • Analytical Methods - RSC Publishing. rsc.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced RP-HPLC Methodology for the Detection and Quantification of N-Methyl Gatifloxacin HCl Impurity

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals. Executive Summary In pharmaceutical drug development, rigorous impurity profiling is mandated by ICH gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control (QC) Professionals.

Executive Summary

In pharmaceutical drug development, rigorous impurity profiling is mandated by ICH guidelines to ensure the safety and efficacy of Active Pharmaceutical Ingredients (APIs). For Gatifloxacin —a broad-spectrum, fourth-generation fluoroquinolone antibiotic—monitoring related substances is a critical quality attribute[1].

One of the most significant process-related impurities is N-Methyl Gatifloxacin HCl (CAS 114213-69-3), characterized structurally by a 3,4-dimethylpiperazin-1-yl moiety instead of the standard 3-methylpiperazin-1-yl group found in the parent API[2]. This application note details a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to baseline-resolve and quantify N-Methyl Gatifloxacin from the main API and other synthetic intermediates.

Scientific Principles & Mechanistic Causality (E-E-A-T)

A robust chromatographic method relies on exploiting the specific physicochemical properties of the analytes rather than empirical trial and error. The causality behind our parameter selections is detailed below:

  • Stationary Phase Selection: Both Gatifloxacin and its N-methylated derivative possess a highly hydrophobic fluoroquinolone core. A high-carbon-load C18 column (e.g., Zorbax Eclipse C18) provides the necessary hydrophobic retention mechanism to adequately retain these molecules[1].

  • Mobile Phase Causality (The Role of TFA): Fluoroquinolones are zwitterionic, containing a basic piperazine ring (pKa ~8.5) and a carboxylic acid group (pKa ~6.0). In a standard aqueous mobile phase, the positively charged secondary/tertiary amines interact strongly with residual, negatively charged silanol groups (-SiO⁻) on the silica support, causing severe peak tailing. By employing 0.1% Trifluoroacetic acid (TFA) , the mobile phase pH is suppressed to ~2.0. This completely protonates (neutralizes) the acidic silanols, eliminating secondary ion-exchange interactions[3]. Furthermore, the trifluoroacetate anion acts as an ion-pairing agent, binding to the protonated piperazine nitrogen to form a neutral, hydrophobic complex that partitions cleanly into the C18 phase, ensuring sharp, symmetrical peaks.

  • Elution Order Logic: N-Methyl Gatifloxacin features an additional methyl group on the piperazine ring compared to the parent API[2]. This structural addition increases the molecule's overall lipophilicity. Consequently, in a reversed-phase system, N-Methyl Gatifloxacin exhibits stronger hydrophobic interactions with the C18 stationary phase and will elute after the main Gatifloxacin peak, providing a clear baseline resolution[4].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST) and blank injections, creating a self-validating analytical workflow.

Reagents and Materials
  • Gatifloxacin API Working Standard

  • N-Methyl Gatifloxacin HCl Reference Standard[5]

  • HPLC-Grade Acetonitrile (ACN)

  • HPLC-Grade Trifluoroacetic Acid (TFA)

  • Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Preparation Methodology
  • Mobile Phase A (0.1% TFA): Transfer 1.0 mL of HPLC-grade TFA into 1000 mL of Milli-Q water. Mix thoroughly, filter through a 0.45 µm nylon membrane, and sonicate for 10 minutes to degas[1].

  • Mobile Phase B (Acetonitrile): Use 100% HPLC-Grade Acetonitrile. Filter through a 0.45 µm PTFE membrane and sonicate to degas[1].

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Milli-Q water and Acetonitrile.

  • Standard Solution (SST): Accurately weigh 35.0 mg of Gatifloxacin standard and 0.15 mg of N-Methyl Gatifloxacin HCl into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate to dissolve completely, and make up to the mark with diluent[1].

  • Sample Solution: Accurately weigh 35.0 mg of the Gatifloxacin API sample into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent.

Chromatographic Execution
  • System Purge: Purge all HPLC lines with their respective mobile phases to remove air bubbles.

  • Equilibration: Run the initial gradient composition (80% A / 20% B) through the C18 column at 35°C until a stable baseline is observed at 220 nm.

  • Self-Validation (Blank): Inject 10 µL of the Diluent. Confirm no ghost peaks elute at the retention times of the target analytes.

  • System Suitability: Inject the Standard Solution in six replicates. The system is only validated for sample analysis if it meets the criteria outlined in Table 3.

  • Sample Analysis: Inject the Sample Solution in duplicate and quantify the impurity against the standard curve.

Data Presentation & Chromatographic Parameters

Table 1: Optimized Chromatographic Conditions

Parameter Specification
Column Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 100% Acetonitrile[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 220 nm (UV/PDA)[1]

| Injection Volume | 10 µL[1] |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 80 20 Isocratic Hold
5.0 80 20 Isocratic Hold
15.0 40 60 Linear Gradient
20.0 40 60 Isocratic Wash
22.0 80 20 Re-equilibration

| 25.0 | 80 | 20 | End of Run |

Table 3: System Suitability Testing (SST) Acceptance Criteria

Parameter Acceptance Criteria Causality / Rationale
Resolution (Rs) > 1.5 Ensures baseline separation between Gatifloxacin and N-Methyl Gatifloxacin for accurate integration.
Tailing Factor (Tf) ≤ 2.0 Confirms the successful suppression of secondary silanol interactions by the TFA ion-pairing agent[6].
Theoretical Plates (N) > 5000 Verifies column efficiency and stationary phase packing integrity[6].

| % RSD of Peak Area | ≤ 2.0% (n=6) | Validates the precision and reproducibility of the auto-sampler and injection system. |

Visualization of the Analytical Workflow

HPLC_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Separation cluster_2 Phase 3: Validation N1 Sample Matrix (Gatifloxacin + N-Methyl Impurity) N4 RP-HPLC System (C18 Column, 35°C) N1->N4 N2 Mobile Phase A: 0.1% TFA (Ion-Pairing) N2->N4 N3 Mobile Phase B: 100% Acetonitrile N3->N4 N5 UV/PDA Detection (λ = 220 nm) N4->N5 N6 System Suitability (Rs > 1.5, Tf < 2.0) N5->N6 N7 Quantification of N-Methyl Gatifloxacin N6->N7

Fig 1. End-to-end analytical workflow for the RP-HPLC detection of N-Methyl Gatifloxacin.

References

  • [1] Alladi Devi Sravanthi, et al. "Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance." Zastita Materijala, 2024. URL:[Link]

  • [4] "Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity." PharmaTutor. URL: [Link]

  • [6] "Development and Validation of High Performance Liquid Chromatography Method for Analysis of Gatifloxacin and Its Impurity." Asian Journal of Chemistry. URL: [Link]

  • [3] "Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance." ResearchGate. URL: [Link]

  • [2] "N-Methyl Gatifloxacin | C20H24FN3O4 | CID 14457270." PubChem - NIH. URL:[Link]

  • [5] "CAS No : 114213-69-3 | Product Name : N-Methyl Gatifloxacin." Pharmaffiliates. URL: [Link]

Sources

Application

Application Note: Highly Selective LC-MS/MS Protocol for the Quantification of Gatifloxacin Impurities

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products Introduction & Regulatory Context Gatifl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Formulated Drug Products

Introduction & Regulatory Context

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum activity against Gram-positive and Gram-negative bacteria[1]. During the synthesis, formulation, and storage of gatifloxacin, various process-related impurities and degradation products can emerge[2]. According to ICH Q3A(R2) and Q3B(R2) guidelines, any impurity exceeding the reporting threshold must be identified and quantified to ensure therapeutic efficacy and patient safety.

While traditional HPLC-UV methods are standard for bulk assay, they often lack the sensitivity and specificity required to resolve co-eluting trace impurities from the main active pharmaceutical ingredient (API) peak. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) overcomes these limitations, offering unparalleled selectivity through Multiple Reaction Monitoring (MRM)[3]. This application note provides a comprehensive, self-validating LC-MS/MS protocol designed to quantify critical gatifloxacin impurities, including O-Desmethyl Gatifloxacin and 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid[4].

Mechanistic Principles & Causality

To ensure robust method development, every parameter in this protocol is optimized based on the physicochemical properties of the analytes:

  • Ionization Strategy (ESI+): Gatifloxacin and its structurally related impurities possess a basic piperazine ring. The addition of 0.1% formic acid to the mobile phase ensures this nitrogen is fully protonated, yielding a highly abundant [M+H]+ precursor ion in positive Electrospray Ionization (ESI+) mode[3].

  • Chromatographic Separation: A sub-2 µm C18 stationary phase is utilized. The gradient elution begins with a high aqueous ratio to retain polar degradation products. The subsequent organic ramp (acetonitrile) efficiently elutes the hydrophobic API and late-eluting process impurities, mitigating column carryover[5].

  • Internal Standardization: To correct for matrix effects and ionization suppression caused by the high concentration of the API, a stable isotopically labeled internal standard (IS), such as 3-Desmethyl Gatifloxacin-d8, is incorporated[5].

Workflow Visualization

G SamplePrep 1. Sample Preparation (Extraction & Dilution) LC 2. UHPLC Separation (C18, Gradient Elution) SamplePrep->LC 2 µL Injection ESI 3. ESI+ Ionization (Protonation via Formic Acid) LC->ESI Chromatographic Eluent MS1 4. Q1 Isolation (Precursor Ion Selection) ESI->MS1 [M+H]+ Ions CID 5. Collision Cell (q2) (Argon-Induced Fragmentation) MS1->CID Target m/z MS2 6. Q3 Isolation (Product Ion MRM) CID->MS2 Characteristic Fragments Data 7. Data Processing (Impurity Quantification) MS2->Data MRM Chromatograms

LC-MS/MS analytical workflow for Gatifloxacin impurity profiling.

Experimental Protocol

Materials & Reagents
  • Standards: Gatifloxacin API, O-Desmethyl Gatifloxacin (MW 361.37)[4], 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid (MW 295.24)[4], and 3-Desmethyl Gatifloxacin-d8 (IS)[5].

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, and Formic Acid (99% purity).

Step-by-Step Sample Preparation

This protocol utilizes a "dilute-and-shoot" methodology suitable for API and solid oral dosage forms.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Internal Standard (IS) Spiking Solution: Prepare a 100 ng/mL solution of 3-Desmethyl Gatifloxacin-d8 in the diluent.

  • Standard Preparation: Accurately weigh 1.0 mg of each impurity reference standard. Dissolve in 10 mL of diluent to create 100 µg/mL stock solutions. Serially dilute to construct a calibration curve ranging from 1.56 ng/mL to 400 ng/mL[1].

  • Sample Extraction:

    • For API: Weigh 10 mg of Gatifloxacin API and dissolve in 10 mL of diluent (1 mg/mL).

    • For Tablets: Crush 5 tablets. Weigh an amount equivalent to 10 mg of Gatifloxacin. Add 10 mL of diluent, vortex for 5 minutes, and sonicate for 10 minutes. Centrifuge at 10,000 rpm for 5 minutes.

  • Final Dilution: Transfer 100 µL of the sample supernatant to an autosampler vial. Add 10 µL of the IS Spiking Solution and 890 µL of diluent. Vortex briefly.

LC-MS/MS Instrument Parameters

Table 1: UHPLC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Reverse-phase C18 (2.1 x 50 mm, 1.8 µm)High theoretical plates for resolving closely related analogs[5].
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong eluting power for hydrophobic compounds.
Flow Rate 0.3 mL/minOptimal for ESI desolvation efficiency[5].
Injection Volume 2.0 µLPrevents column overloading and peak fronting.
Column Temp. 40 °CReduces mobile phase viscosity and backpressure.

Gradient Program:

  • 0.0 - 1.0 min: 5% B

  • 1.0 - 4.0 min: Linear ramp to 95% B

  • 4.0 - 5.0 min: Hold at 95% B (Wash step)

  • 5.0 - 5.1 min: Return to 5% B

  • 5.1 - 7.0 min: Re-equilibration at 5% B

Table 2: Mass Spectrometry MRM Transitions (Positive ESI Mode)

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (eV)
Gatifloxacin 376.4261.125
O-Desmethyl Gatifloxacin 362.4261.125
1-Cyclo...-carboxylic acid *296.2252.120
3-Desmethyl Gatifloxacin-d8 (IS) 370.4265.125

*Full name: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

System Suitability & Method Validation Data

To ensure the protocol is a self-validating system, a System Suitability Test (SST) must be performed prior to sample analysis.

  • SST Criteria: Inject the 50 ng/mL standard mix six times. The %RSD for the peak areas must be ≤ 2.0%. The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) must be ≥ 10.

Table 3: Method Validation Summary

Validation ParameterSpecification / ResultReference Standard
Linearity Range 1.56 – 400 ng/mL R2≥0.995 [1]
Limit of Detection (LOD) 0.5 ng/mL (500 pg/mL)Based on S/N 3[3]
Lower Limit of Quant. (LLOQ) 1.56 ng/mLBased on S/N 10[1]
Intra-day Precision %RSD < 6.0%Assessed at 3 QC levels[3]
Accuracy (% Recovery) 94.6% – 105.4%Spiked formulation samples[3]

Conclusion

This LC-MS/MS protocol provides a highly sensitive, specific, and robust methodology for the quantification of gatifloxacin impurities. By leveraging the proton-accepting nature of the piperazine ring in ESI+ mode and utilizing MRM transitions, the method effectively eliminates matrix interference from the high-concentration API. The integration of a deuterated internal standard ensures quantitative accuracy, making this workflow highly applicable for routine pharmaceutical quality control and stability-indicating studies.

References

  • BenchChem. "Application Note: Quantification of Gatifloxacin in Biological Matrices - Benchchem." benchchem.com.
  • SynThink. "Gatifloxacin EP Impurities & USP Related Compounds - SynThink." synthinkchemicals.com.
  • Pharmaffiliates. "Gatifloxacin-impurities | Pharmaffiliates." pharmaffiliates.com.
  • PubMed. "Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed." nih.gov.
  • BenchChem. "An In-depth Technical Guide on Deuterated Gatifloxacin Impurities for Research - Benchchem." benchchem.com.

Sources

Method

Application Note: Isolation and Structural Elucidation of N-Methyl Gatifloxacin from Bulk API

Scientific Rationale & Analyte Profiling Gatifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic utilized for its potent inhibition of bacterial DNA gyrase and topoisomerase IV[1]. During the manuf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Analyte Profiling

Gatifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic utilized for its potent inhibition of bacterial DNA gyrase and topoisomerase IV[1]. During the manufacturing process or upon exposure to environmental stress, structurally related substances and impurities can emerge. Regulatory agencies (e.g., ICH Q3A/Q3B guidelines) mandate the identification, qualification, and isolation of any impurity present above the 0.10% threshold to ensure patient safety.

One critical related substance is N-Methyl Gatifloxacin (CAS 114213-69-3)[2]. Mechanistically, this impurity forms via the unintended N-methylation of the secondary amine at the 4-position of the 3-methylpiperazin-1-yl moiety. Because the piperazine ring is crucial for the drug's target binding, structural modifications here can significantly alter the pharmacological and toxicological profile.

Isolating this impurity from the bulk API requires exploiting minor lipophilic differences. The addition of a methyl group to the piperazine nitrogen eliminates a hydrogen bond donor and increases the overall lipophilicity of the molecule. Consequently, in a reversed-phase chromatography system, N-Methyl Gatifloxacin exhibits stronger hydrophobic interactions with the stationary phase, causing it to elute after the parent Gatifloxacin.

Self-Validating Protocol Design

To ensure the highest scientific integrity, this protocol is designed as a self-validating system . Fraction pooling is not conducted blindly based on time or UV thresholds alone. Instead, the workflow incorporates mandatory System Suitability Tests (SST) and intermediate analytical purity checks. Fractions must analytically confirm ≥98.0% purity before they are permitted to enter downstream processing, preventing contamination of the final reference standard.

Workflow A Bulk Gatifloxacin API (Impurity Profiling) B Analytical LC-MS (Identify N-Methyl Gatifloxacin) A->B Sample Prep C Preparative HPLC (Fraction Collection) B->C Scale-up D Rotary Evaporation (Remove Organic Solvent) C->D Pooled Fractions E Lyophilization (Powder Recovery) D->E Aqueous Phase F Structural Elucidation (NMR, HRMS, IR) E->F Purified Isolate

Caption: Workflow for the isolation and characterization of N-Methyl Gatifloxacin from bulk API.

Validation A System Suitability Test (Resolution > 2.0) B Prep-HPLC Run (Threshold Collection) A->B Pass C Fraction Purity Check (Analytical LC > 98%) B->C Collect D Pool & Lyophilize C->D Purity >= 98% E Reject / Repurify C->E Purity < 98%

Caption: Self-validating decision matrix for fraction pooling to ensure high-purity isolation.

Step-by-Step Methodologies

Phase 1: Analytical Identification & Method Transfer

Objective: Establish baseline resolution between Gatifloxacin and N-Methyl Gatifloxacin. Causality Check: We utilize 0.1% Trifluoroacetic acid (TFA) rather than standard phosphate buffers[3]. While phosphate buffers offer excellent pH stability around pH 3.3, they are non-volatile and cannot be removed during lyophilization. TFA provides the necessary acidic environment to suppress the ionization of the carboxylic acid on the fluoroquinolone core, ensuring sharp peak shapes, while being completely volatile.

  • Sample Preparation: Dissolve 10 mg of bulk Gatifloxacin API in 1.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v with 0.1% TFA). Sonicate for 5 minutes.

  • Column Selection: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Channel A: 0.1% TFA in Milli-Q Water.

    • Channel B: HPLC-Grade Acetonitrile.

  • Gradient Program: 10% B to 60% B over 30 minutes.

  • Detection: UV at 293 nm ()[4]. This wavelength corresponds to the extended conjugation of the quinolone ring, maximizing the signal-to-noise ratio.

  • System Suitability (Validation): Ensure the resolution (Rs) between Gatifloxacin and N-Methyl Gatifloxacin is ≥ 2.0.

Phase 2: Preparative Isolation (Prep-HPLC)

Objective: Scale up the analytical method to isolate milligram quantities of the impurity.

  • Sample Loading: Prepare a saturated solution of the bulk API (e.g., 50 mg/mL) in the diluent. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column: Preparative C18, 250 x 21.2 mm, 5 µm.

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 2.0 mL (100 mg column load per run).

  • Fraction Collection: Set the UV detector to 293 nm. Program the fraction collector to trigger on the slope of the peak eluting after the main Gatifloxacin peak (typically +2.5 to +3.5 minutes relative to the main peak).

  • Validation Check: Inject 10 µL of each collected fraction back into the analytical HPLC system. Only pool fractions demonstrating an integrated purity of ≥ 98.0%.

Phase 3: Post-Isolation Processing

Objective: Recover the purified impurity as a stable solid.

  • Solvent Evaporation: Transfer pooled fractions to a round-bottom flask. Use a rotary evaporator at 35°C under reduced pressure (approx. 50-100 mbar) to selectively remove the volatile Acetonitrile. Causality: Keeping the temperature strictly below 40°C prevents thermal degradation of the fluoroquinolone core.

  • Lyophilization: Shell-freeze the remaining aqueous phase (containing water, TFA, and the impurity) using a dry ice/acetone bath. Lyophilize at -50°C and <0.1 mbar for 48 hours.

  • Yield: The resulting product is N-Methyl Gatifloxacin recovered as a TFA salt.

Phase 4: Structural Elucidation

Objective: Orthogonal confirmation of the isolated impurity.

  • HRMS (High-Resolution Mass Spectrometry): Perform ESI-MS in positive mode. Gatifloxacin yields an [M+H]+ of 376.16. The isolated N-Methyl Gatifloxacin must yield an [M+H]+ of 390.18, confirming the addition of a -CH3 group (+14 Da).

  • 1H NMR (400 MHz, DMSO-d6): Analyze the spectrum for the diagnostic singlet at ~2.3 ppm integrating to 3 protons, corresponding to the newly added N-methyl group on the piperazine ring.

Quantitative Data Summaries

Table 1: Chromatographic Parameters and Recovery Metrics

ParameterAnalytical HPLCPreparative HPLC
Column Dimensions 250 × 4.6 mm, 5 µm250 × 21.2 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min
Injection Volume 10 µL2000 µL
Detection Wavelength 293 nm293 nm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gatifloxacin RT ~12.5 min~14.0 min
N-Methyl Impurity RT ~15.2 min~17.5 min
Target Purity N/A≥ 98.0%

References[1] Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance, Inženjerstvo Materijala (Zastita Materijala),https://www.researchgate.net/publication/379058728_Development_and_validation_of_RP-HPLC_method_for_quantitative_estimation_of_related_substances_in_gatifloxacin_drug_substance[4] A digitized impurity database analysis method for determining the impurity profiles of gatifloxacin in bulk materials and injections, PubMed (National Library of Medicine),https://pubmed.ncbi.nlm.nih.gov/23064003/[2] N-Methyl Gatifloxacin | CAS 114213-69-3, Veeprho Pharmaceutical Impurity Reference Standards,https://veeprho.com/product/n-methyl-gatifloxacin/[3] Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations, PubMed Central (PMC),https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3614751/

Sources

Application

Application of N-Methyl Gatifloxacin in Antibacterial Assays: Mechanistic Insights and Experimental Protocols

Introduction & Scientific Context N-Methyl Gatifloxacin (CAS: 114213-69-3; Formula: C20H24FN3O4) is an advanced fluoroquinolone derivative characterized by the N-methylation of the piperazine ring of the fourth-generatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-Methyl Gatifloxacin (CAS: 114213-69-3; Formula: C20H24FN3O4) is an advanced fluoroquinolone derivative characterized by the N-methylation of the piperazine ring of the fourth-generation antibiotic, gatifloxacin[1]. While traditionally utilized as a highly potent in vitro antibacterial agent with efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, its unique structural pharmacophore has recently positioned it as a critical lead compound in drug development[2]. Researchers are increasingly utilizing N-Methyl Gatifloxacin to synthesize dual-action chalcone-like acrylketone derivatives that exhibit both antibacterial and antineoplastic properties[2].

Like other fluoroquinolones, N-Methyl Gatifloxacin exerts its primary bactericidal effect by targeting type II bacterial topoisomerases—specifically DNA gyrase (GyrA/GyrB) and Topoisomerase IV [3]. The compound does not merely inhibit these enzymes; it actively corrupts them into cellular toxins by stabilizing the enzyme-DNA cleavage complex, leading to replication fork arrest, accumulation of double-strand breaks, and rapid bacterial cell death[3].

To rigorously evaluate the efficacy of N-Methyl Gatifloxacin and its synthesized derivatives, researchers must employ a multi-tiered assay approach. This guide provides field-proven, self-validating protocols to assess both phenotypic susceptibility and direct target engagement.

MOA A N-Methyl Gatifloxacin (Fluoroquinolone) B DNA Gyrase / Topo IV (Bacterial Target) A->B Non-covalent binding C Gyrase-DNA Cleavage Complex Stabilization B->C Ligation inhibition D Replication Fork Arrest & DNA Fragmentation C->D Double-strand breaks E Bacterial Cell Death D->E Apoptosis-like response

Figure 1: Mechanism of action of N-Methyl Gatifloxacin inducing bacterial cell death.

Core Experimental Protocols

The following protocols are designed with built-in causality to ensure that researchers understand why specific reagents and substrates are chosen, ensuring high-fidelity data generation.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Logic: Phenotypic screening is the mandatory first step in antibacterial drug development. We utilize the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines[3]. This high-throughput format allows for the precise determination of the lowest concentration of N-Methyl Gatifloxacin required to inhibit visible bacterial growth, serving as the baseline for downstream enzymatic assays.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus or E. coli) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL[3].

  • Compound Plating: In a 96-well microtiter plate, prepare a two-fold serial dilution of N-Methyl Gatifloxacin (stock dissolved in DMSO) across the columns. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Controls: Include a positive growth control (bacteria + broth + vehicle) and a negative sterility control (broth + vehicle only). Use standard Gatifloxacin or Ciprofloxacin as a reference control.

  • Incubation & Readout: Incubate the plates at 37°C for 16–20 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration completely inhibiting growth[3].

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality & Logic: A compound may exhibit a strong MIC due to off-target effects (e.g., membrane disruption). To prove that N-Methyl Gatifloxacin acts via its intended mechanism, we must measure its ability to inhibit DNA gyrase. Crucial distinction: This assay uses relaxed pBR322 plasmid DNA as the substrate. Active DNA gyrase will introduce negative supercoils into this relaxed DNA. If the drug successfully inhibits the enzyme, the DNA will remain in its relaxed state, which migrates slower on an agarose gel[4][5].

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a 30 µL reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, 0.1 mg/mL BSA, and 0.3 µg of relaxed pBR322 DNA[3][6].

  • Inhibitor Addition: Add serially diluted N-Methyl Gatifloxacin (0.01–100 µg/mL). Include a vehicle-only control to establish baseline supercoiling activity.

  • Enzyme Addition: Initiate the reaction by adding purified DNA gyrase (e.g., 18 nM GyrA and 18 nM GyrB)[3].

  • Incubation: Incubate at 37°C for 60 minutes to allow supercoiling[4].

  • Termination & Extraction: Stop the reaction by adding an equal volume of Chloroform/Isoamyl alcohol (24:1) and 7 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 2% SDS). Causality: Chloroform denatures the enzyme and extracts the protein from the aqueous phase, preventing DNA smearing during electrophoresis[4][6].

  • Analysis: Run the aqueous phase on a 1% agarose gel in TAE buffer (50 V, 2 hours). Stain with ethidium bromide. Calculate the IC₅₀ by quantifying the disappearance of the supercoiled DNA band relative to the control[5].

Workflow Step1 1. Reaction Setup (Buffer, Relaxed pBR322, Compound) Step2 2. Enzyme Addition (Add DNA Gyrase) Step1->Step2 Step3 3. Incubation (37°C for 60 min) Step2->Step3 Step4 4. Reaction Termination (Add Stop Buffer / Chloroform) Step3->Step4 Step5 5. Gel Electrophoresis (1% Agarose Gel) Step4->Step5 Step6 6. Quantification (IC50 Determination) Step5->Step6

Figure 2: Step-by-step workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Protocol C: Fluoroquinolone-Mediated DNA Cleavage Assay

Causality & Logic: To differentiate N-Methyl Gatifloxacin from simple competitive inhibitors (like novobiocin, which blocks the ATP-binding site), we must prove it traps the gyrase-DNA cleavage complex. Crucial distinction: Unlike the supercoiling assay, this protocol uses supercoiled pBR322 as the substrate[3][4]. The trapped complex is then intentionally destroyed using SDS and Proteinase K, which leaves the covalently attached protein fragments on the DNA, resulting in a linearized plasmid that serves as a direct biomarker of fluoroquinolone activity[4][7].

Step-by-Step Methodology:

  • Reaction Setup: Combine DNA gyrase assay buffer, purified DNA gyrase subunits, 0.3 µg of supercoiled pBR322 DNA, and increasing concentrations of N-Methyl Gatifloxacin[3].

  • Incubation: Incubate at 37°C for 60 minutes to allow the formation of the cleavage complex[4].

  • Complex Trapping (Critical Step): Add SDS to a final concentration of 0.2% and Proteinase K to a final concentration of 0.1 mg/mL[4][7]. Causality: SDS rapidly denatures the gyrase, trapping it covalently to the cleaved DNA. Proteinase K digests the denatured protein, releasing the linearized DNA product[4].

  • Secondary Incubation: Incubate at 37°C (or 55°C depending on Proteinase K optimal activity) for an additional 30–180 minutes to ensure complete protein digestion[4][7].

  • Analysis: Analyze via 1% agarose gel electrophoresis. The appearance and intensity of the linear DNA band are directly proportional to the amount of cleavage complex stabilized by the drug[4].

Data Presentation & Interpretation

When evaluating N-Methyl Gatifloxacin and its derivatives, researchers should benchmark their results against established fluoroquinolones. The table below summarizes the expected pharmacological profile architecture for wild-type (WT) and target-mutated strains (e.g., GyrA Ser83 or Asp87 mutations, which are classic fluoroquinolone-resistance markers)[3][5].

Table 1: Representative Pharmacological Profile Architecture for Fluoroquinolone Assays

Compound ClassTarget Strain / EnzymeMIC Range (µg/mL)DNA Gyrase IC₅₀ (µg/mL)Expected Cleavage Complex Stabilization
N-Methyl Gatifloxacin S. Typhimurium (WT)0.01 – 0.060.5 – 1.5High (Strong Linear DNA Band)
N-Methyl Gatifloxacin S. Typhimurium (GyrA Ser83Ile)1.0 – 4.015.0 – 25.0Low (Weak Linear DNA Band)
Ciprofloxacin (Ref) M. tuberculosis (WT)0.25 – 0.52.0 – 4.0High (Strong Linear DNA Band)
Ciprofloxacin (Ref) M. tuberculosis (GyrB N538D)> 2.0> 10.0Low (Weak Linear DNA Band)
Acrylketone Derivative E. coli (WT)0.05 – 0.11.0 – 3.0Moderate (Dual-action profile)

Note: The IC₅₀ values in the supercoiling assay will directly correlate with the MIC values, validating that the observed antibacterial activity is target-specific.

Sources

Method

Application Note: In-Vitro Antibacterial Susceptibility Testing of N-Methyl Gatifloxacin

Introduction and Scientific Rationale N-Methyl Gatifloxacin (CAS 114213-69-3), chemically defined as 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, is a structural deriv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

N-Methyl Gatifloxacin (CAS 114213-69-3), chemically defined as 1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid, is a structural derivative and known pharmacopeial impurity of the fourth-generation fluoroquinolone, Gatifloxacin[1]. In drug development and quality control, evaluating the in-vitro antibacterial susceptibility of this compound is critical for two reasons:

  • Efficacy Benchmarking: To determine if the N-methylation of the 3-methylpiperazine ring alters the intrinsic antimicrobial potency compared to the parent drug.

  • Resistance Profiling: To assess whether the structural modification affects recognition by bacterial efflux pumps (e.g., NorA in Staphylococcus aureus), which is a common mechanism of fluoroquinolone resistance[2].

Mechanistic Causality

Fluoroquinolones exert their bactericidal activity by targeting two essential bacterial type II topoisomerases: DNA gyrase (comprising GyrA and GyrB subunits) and Topoisomerase IV (comprising ParC and ParE subunits)[3]. DNA gyrase is typically the primary target in Gram-negative bacteria, while Topoisomerase IV is the primary target in Gram-positive bacteria[4].

The 8-methoxy group present in both Gatifloxacin and N-Methyl Gatifloxacin enhances activity against Gram-positive mutants and reduces the selection of resistant strains[2]. When N-Methyl Gatifloxacin binds to these enzymes, it stabilizes the DNA-enzyme cleavage complex. This prevents DNA re-ligation, leading to double-stranded DNA breaks, replication fork arrest, and rapid bacterial cell death[3].

MOA NMG N-Methyl Gatifloxacin (Fluoroquinolone) Gyrase DNA Gyrase (GyrA/B) (Gram-Negative Target) NMG->Gyrase Binds TopoIV Topoisomerase IV (ParC/E) (Gram-Positive Target) NMG->TopoIV Binds Complex Ternary Complex Formation (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex DSB Double-Stranded DNA Breaks Arrested Replication Fork Complex->DSB Prevents Re-ligation Death Bacterial Cell Death (Bactericidal Effect) DSB->Death SOS Response

Diagram 1: Dual-target mechanism of action for N-Methyl Gatifloxacin.

Experimental Design: Establishing a Self-Validating System

To ensure the trustworthiness of the susceptibility data, the experimental design must be self-validating. We utilize the Broth Microdilution (BMD) method, the gold standard reference method defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5].

Critical Causality in Assay Design
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Fluoroquinolones are highly susceptible to chelation by divalent cations (Ca²⁺ and Mg²⁺). Using CAMHB ensures standardized ion concentrations, preventing artificial elevation of Minimum Inhibitory Concentration (MIC) values[5].

  • Solvent Selection: N-Methyl Gatifloxacin exhibits poor aqueous solubility at neutral pH. Dimethyl sulfoxide (DMSO) is required for the primary stock solution, ensuring complete dissolution without degrading the active moiety[6].

  • Quality Control (QC) Strains: To validate the assay's performance, standard ATCC® strains with established fluoroquinolone susceptibility ranges must be tested concurrently. If the MIC of the reference drug (Gatifloxacin) falls outside the acceptable QC range, the entire assay is invalidated.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol determines the MIC, defined as the lowest concentration of N-Methyl Gatifloxacin that completely inhibits visible bacterial growth[6].

Materials Required
  • N-Methyl Gatifloxacin powder (Reference Standard, >98% purity)

  • Gatifloxacin powder (Control Reference)

  • 100% Dimethyl Sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized QC Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853

  • Sterile 96-well U-bottom microtiter plates

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solution:

    • Weigh an appropriate amount of N-Methyl Gatifloxacin, accounting for assay purity and salt fraction.

    • Dissolve in 100% DMSO to achieve a primary stock concentration of 1280 µg/mL. Note: The final concentration of DMSO in the test wells must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Preparation of Working Dilutions:

    • Perform a 2-fold serial dilution of the stock solution in CAMHB to create a concentration gradient from 32 µg/mL down to 0.015 µg/mL (at 2X the final desired concentration).

    • Dispense 50 µL of each dilution into the columns of a 96-well plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[6].

    • Dilute this suspension 1:150 in CAMHB to achieve a starting inoculum of 1 × 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the drug dilution. The final inoculum concentration in each well is exactly 5 × 10⁵ CFU/mL[6].

    • Self-Validation Step: Include a Growth Control well (50 µL CAMHB + 50 µL inoculum) and a Sterility Control well (100 µL CAMHB only).

    • Seal the plates and incubate aerobically at 35°C for 16–20 hours[6].

  • Reading and Interpretation:

    • Examine the plates using a viewing mirror. The MIC is the lowest concentration well showing no visible turbidity or pellet formation compared to the Growth Control.

Workflow Prep 1. Prepare Drug Stock (1280 µg/mL in DMSO) Dilute 2. Serial 2-fold Dilutions in CAMHB (0.015 - 32 µg/mL) Prep->Dilute Inoculate 4. Inoculate 96-well Plate (Final: 5 x 10^5 CFU/mL) Dilute->Inoculate Inoculum 3. Prepare Bacterial Suspension (0.5 McFarland Standard) Inoculum->Inoculate Incubate 5. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 6. Read MIC (Lowest conc. with no visible growth) Incubate->Read

Diagram 2: Standardized Broth Microdilution Workflow per CLSI M07 guidelines.

Protocol 2: Time-Kill Kinetics (Bactericidal Activity)

While MIC provides a static endpoint, Time-Kill assays determine the pharmacodynamic profile (concentration-dependent vs. time-dependent killing) of N-Methyl Gatifloxacin. Fluoroquinolones typically exhibit rapid, concentration-dependent bactericidal activity[2].

Step-by-Step Methodology
  • Prepare CAMHB flasks containing N-Methyl Gatifloxacin at concentrations equivalent to 0.5×, 1×, 2×, 4×, and 8× the predetermined MIC. Include a drug-free growth control flask.

  • Inoculate each flask with the test organism in the logarithmic growth phase to achieve a final starting concentration of 5 × 10⁵ CFU/mL.

  • Incubate the flasks at 35°C with continuous shaking (150 rpm) to ensure adequate aeration.

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove a 100 µL aliquot from each flask.

  • Perform 10-fold serial dilutions in sterile saline and plate 10 µL of each dilution onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates for 24 hours at 35°C and perform colony counts (CFU/mL).

  • Data Analysis: Plot log₁₀ CFU/mL against time. Bactericidal activity is strictly defined as a ≥3 log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

To validate the assay, the reference compound (Gatifloxacin) must fall within the established CLSI ranges. The N-Methyl derivative's data is then compared against these benchmarks.

Table 1: Expected MIC Quality Control Ranges (Benchmarking)
Quality Control StrainATCC® NumberGatifloxacin Expected MIC (µg/mL)N-Methyl Gatifloxacin Target MIC (µg/mL)*
Escherichia coli259220.008 - 0.03Empirical determination required
Staphylococcus aureus292130.015 - 0.06Empirical determination required
Pseudomonas aeruginosa278530.12 - 1.0Empirical determination required
Enterococcus faecalis292120.12 - 1.0Empirical determination required

*Note: As an impurity/derivative, N-Methyl Gatifloxacin MIC values are expected to be within 1-4 fold of the parent compound, depending on the specific impact of the N-methyl group on target binding affinity and efflux pump susceptibility.

Table 2: Time-Kill Log Reduction Interpretation
Log₁₀ Reduction (CFU/mL) at 24hPharmacodynamic InterpretationCausality / Mechanism
< 0 Growth / ResistanceDrug concentration is sub-inhibitory; potential efflux pump activation.
0 to < 3.0 Bacteriostatic EffectInhibition of DNA replication without overwhelming cellular repair (SOS) mechanisms.
≥ 3.0 Bactericidal EffectIrreversible double-stranded DNA breaks leading to catastrophic cell death.

References

  • PubChem. "N-Methyl Gatifloxacin | C20H24FN3O4 | CID 14457270". National Center for Biotechnology Information. Available at:[Link]

  • Patsnap Synapse. "What is the mechanism of Gatifloxacin?". Available at:[Link]

  • Ince, D., & Hooper, D. C. "Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus". Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Hooper, D. C., & Jacoby, G. A. "Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance". Cold Spring Harbor Perspectives in Medicine. Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Modification of Antimicrobial Susceptibility Testing Methods". Available at:[Link]

Sources

Application

Use of N-Methyl Gatifloxacin HCl as a reference standard

An In-Depth Application Guide: N-Methyl Gatifloxacin HCl as a Reference Standard in Pharmaceutical Impurity Profiling Executive Context and Mechanistic Background Gatifloxacin is a broad-spectrum, fourth-generation fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Application Guide: N-Methyl Gatifloxacin HCl as a Reference Standard in Pharmaceutical Impurity Profiling

Executive Context and Mechanistic Background

Gatifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic widely utilized in ophthalmic formulations to treat bacterial conjunctivitis[1]. Its bactericidal efficacy stems from the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for the replication, transcription, and repair of bacterial DNA[1].

During the synthesis, formulation, or prolonged storage of the Active Pharmaceutical Ingredient (API), various structurally related analogs and degradation products can emerge. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure therapeutic efficacy and patient safety[2]. Among these process-related substances is N-Methyl Gatifloxacin , an impurity characterized by the undesirable methylation of the piperazine ring[2].

To accurately quantify this impurity during Quality Control (QC) and method validation, analytical laboratories employ N-Methyl Gatifloxacin HCl (CAS 114213-77-3) as a highly characterized reference standard[3]. The hydrochloride salt is specifically selected over the free base because protonation of the basic piperazine nitrogen significantly enhances aqueous solubility and solid-state stability, ensuring reliable and reproducible standard preparations.

MOA Gati Gatifloxacin (API) Gyrase Bacterial DNA Gyrase & Topoisomerase IV Gati->Gyrase Binds Target Enzyme Complex Cleavage Complex Stabilization Gyrase->Complex Traps DNA Replication Inhibition of DNA Replication Complex->Replication Blocks Fork Death Bacterial Cell Death Replication->Death Bactericidal Effect

Mechanism of action of Gatifloxacin inhibiting bacterial DNA synthesis.

Analytical Strategy and Causality

The structural similarity between Gatifloxacin and its N-Methyl impurity presents a chromatographic challenge. Both molecules possess a zwitterionic nature, featuring a basic piperazine ring and an acidic C3-carboxylic acid group.

The Causality of Mobile Phase Selection: To achieve baseline separation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the mobile phase pH must be strictly controlled. By utilizing an acidic buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.0 with orthophosphoric acid), the ionization of the carboxylic acid group (pKa ~6.0) is suppressed[4]. This forces the molecule into a predictable, mono-cationic state (protonated at the piperazine nitrogen, pKa ~9.0). This deliberate pH control prevents secondary interactions between the basic nitrogen and residual silanol groups on the C18 stationary phase, completely eliminating peak tailing and ensuring sharp, symmetrical peaks[4].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and typical chromatographic parameters for Gatifloxacin and its N-Methyl reference standard.

ParameterGatifloxacin (API)N-Methyl Gatifloxacin HCl (Impurity Standard)
CAS Number 112811-59-3114213-77-3
Molecular Formula C₁₉H₂₂FN₃O₄C₂₀H₂₄FN₃O₄ · HCl
Molecular Weight 375.39 g/mol 425.88 g/mol
Detection Wavelength (λmax) 290 nm290 nm
Typical Retention Time (RT) ~2.98 min~3.45 min (Relative RT ~1.15)
Solubility Slightly soluble in waterSoluble in Methanol/Water mixtures

Experimental Protocols: Method Validation and Impurity Profiling

The following self-validating protocol outlines the preparation and chromatographic analysis of N-Methyl Gatifloxacin HCl. The inclusion of a System Suitability Test (SST) ensures that the analytical run is automatically invalidated if the physical parameters of the column or mobile phase drift out of specification.

Protocol A: Preparation of Reference Standard Solutions

Rationale: Methanol is utilized as the primary diluent to disrupt the hydrophobic stacking of the fluoroquinolone core, ensuring rapid and complete dissolution.

  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of N-Methyl Gatifloxacin HCl reference standard using a calibrated microbalance.

    • Transfer to a 10 mL volumetric flask.

    • Add 5 mL of HPLC-grade Methanol and sonicate for 5 minutes until completely dissolved.

    • Make up the volume to the mark with Methanol. Store at 2–8°C.

  • Working Standard Solution (Spiking Solution):

    • Pipette 1.0 mL of the Primary Stock into a 100 mL volumetric flask.

    • Dilute to volume with the Mobile Phase (see Protocol B) to yield a 10 µg/mL solution.

  • System Suitability Solution (Resolution Mixture):

    • Prepare a solution containing 100 µg/mL of Gatifloxacin API and 10 µg/mL of N-Methyl Gatifloxacin HCl in the Mobile Phase.

Protocol B: RP-HPLC Method Execution
  • Chromatographic Conditions:

    • Column: End-capped C18 column (e.g., 100 x 4.6 mm, 5 µm particle size) or equivalent monolithic silica skeleton[4].

    • Mobile Phase: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer adjusted to pH 3.0 using orthophosphoric acid, mixed with Methanol in an 80:20 (v/v) ratio[4].

    • Flow Rate: 1.0 mL/min (Isocratic elution).

    • Column Temperature: 25°C (Ambient).

    • Detection: UV at 290 nm[4].

    • Injection Volume: 10 µL.

  • System Suitability Test (SST) - The Self-Validation Gate:

    • Inject the System Suitability Solution in sequence (n=5).

    • Acceptance Criteria:

      • The resolution ( Rs​ ) between Gatifloxacin and N-Methyl Gatifloxacin must be ≥1.5 .

      • The tailing factor ( Tf​ ) for both peaks must be ≤1.5 .

      • The Relative Standard Deviation (RSD) of the peak areas for the impurity must be ≤2.0% .

    • Causality Check: If Rs​<1.5 , the run is invalid. This indicates a loss of column efficiency or an error in mobile phase pH preparation, necessitating immediate corrective action before analyzing unknown samples.

  • Sample Analysis:

    • Inject the blank (Mobile Phase), followed by the API test samples.

    • Identify the N-Methyl Gatifloxacin impurity based on its Relative Retention Time (RRT ~1.15) against the main Gatifloxacin peak.

    • Quantify the impurity using the linear regression equation derived from a 5-point calibration curve of the working standard.

HPLC_Workflow Start N-Methyl Gatifloxacin HCl Reference Standard Prep Standard Stock Preparation (1.0 mg/mL in MeOH) Start->Prep Weigh & Dissolve Dilution Working Solutions (Spiked API Matrix) Prep->Dilution Serial Dilution HPLC RP-HPLC Analysis (C18, pH 3.0 Buffer/MeOH) Dilution->HPLC Inject 10 µL SST System Suitability Test (SST) Resolution > 1.5 HPLC->SST Evaluate Peaks Validation Method Validation (ICH Q2 Guidelines) SST->Validation Pass Criteria

Analytical workflow for HPLC method validation using N-Methyl Gatifloxacin HCl.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methyl Gatifloxacin HCl HPLC Analysis

A Guide to Resolving Peak Tailing Welcome to the technical support center for the HPLC analysis of N-Methyl Gatifloxacin HCl. This guide is designed for researchers, scientists, and drug development professionals to trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Peak Tailing

Welcome to the technical support center for the HPLC analysis of N-Methyl Gatifloxacin HCl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the peak shape of an analyte should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the back half of the peak is wider than the front half.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 often indicates a tailing peak.[2]

Peak tailing is problematic because it can:

  • Obscure the peaks of impurities that elute closely.[3]

  • Lead to inaccurate peak integration and quantification.[3]

  • Reduce the overall resolution of the chromatographic separation.[4]

Q2: I'm observing significant peak tailing specifically with N-Methyl Gatifloxacin HCl. What is the most likely cause?

A2: The most probable cause of peak tailing for N-Methyl Gatifloxacin HCl is secondary interactions between the analyte and the stationary phase of the HPLC column.[2] N-Methyl Gatifloxacin, being a derivative of Gatifloxacin, is a basic compound due to the presence of amine functional groups in its piperazine ring.[5][6]

In reversed-phase HPLC, which commonly uses silica-based columns, residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O-) at mobile phase pH levels above approximately 3.0.[2][7] These negatively charged silanol groups can then interact with the positively charged basic analyte, causing a secondary retention mechanism that leads to peak tailing.[2][8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing in your N-Methyl Gatifloxacin HCl analysis.

Issue 1: My N-Methyl Gatifloxacin HCl peak is exhibiting significant tailing.

This is a common issue for basic compounds like N-Methyl Gatifloxacin HCl. The following troubleshooting workflow will help you systematically address the problem.

Troubleshooting Workflow

G start Peak Tailing Observed (Tf > 1.2) step1 Step 1: Evaluate and Adjust Mobile Phase pH start->step1 step2 Step 2: Optimize Buffer Concentration & Additives step1->step2 Tailing Persists result1 Peak Shape Improved (Tf ≤ 1.2) step1->result1 Resolved step3 Step 3: Assess HPLC Column Choice step2->step3 Tailing Persists result2 Peak Shape Improved (Tf ≤ 1.2) step2->result2 Resolved step4 Step 4: Check for System & Sample Issues step3->step4 Tailing Persists result3 Peak Shape Improved (Tf ≤ 1.2) step3->result3 Resolved result4 Peak Shape Improved (Tf ≤ 1.2) step4->result4 Resolved

A step-by-step troubleshooting workflow for addressing peak tailing.
Step 1: Evaluate and Adjust Mobile Phase pH

The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like N-Methyl Gatifloxacin HCl.[9][10]

Scientific Rationale: The primary cause of peak tailing for basic compounds is the interaction with acidic silanol groups on the silica stationary phase.[8] These silanol groups have a pKa of approximately 3.8-4.2.[11] At a mobile phase pH above this range, the silanols become deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) basic analyte.[11] By lowering the mobile phase pH to 3.0 or below, the silanol groups become fully protonated (neutral), thus minimizing this undesirable secondary interaction.[2][12]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine Analyte pKa: If the pKa of N-Methyl Gatifloxacin HCl is unknown, use the pKa of Gatifloxacin as an estimate. It's crucial to work at a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[13]

  • Prepare Low pH Mobile Phase:

    • Prepare an aqueous mobile phase component with a pH between 2.5 and 3.0.

    • Use an appropriate acidifier like formic acid or trifluoroacetic acid (TFA). For example, 0.1% formic acid in water typically yields a pH around 2.8.[12][14]

    • Ensure you are using a column that can withstand low pH conditions to avoid silica dissolution.[12]

  • Equilibrate and Analyze:

    • Thoroughly equilibrate the HPLC system and column with the new mobile phase.

    • Inject your N-Methyl Gatifloxacin HCl standard and observe the peak shape.

Expected Outcome: A significant reduction in peak tailing and a more symmetrical peak shape.

Step 2: Optimize Buffer Concentration & Consider Additives

If adjusting the pH alone does not fully resolve the issue, optimizing the buffer concentration or using a mobile phase additive can be effective.

Scientific Rationale:

  • Buffer Concentration: Increasing the ionic strength of the mobile phase by increasing the buffer concentration can help to mask the residual silanol groups, reducing their interaction with the analyte.[12][15] For LC-UV applications, a phosphate buffer concentration of 25 mM can be more effective than 10 mM.[12]

  • Mobile Phase Additives: A competing base, such as triethylamine (TEA), can be added to the mobile phase in small concentrations (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding them from the N-Methyl Gatifloxacin HCl analyte.[14]

Experimental Protocol: Buffer and Additive Optimization

  • Increase Buffer Strength: If using a buffered mobile phase, prepare a new mobile phase with a higher buffer concentration (e.g., increase from 10 mM to 25-50 mM). Be mindful of buffer solubility in the organic modifier, especially with acetonitrile.[12]

  • Incorporate an Amine Additive:

    • To your existing mobile phase, add a competing base like triethylamine (TEA) at a concentration of 0.05% to 0.1% (v/v).[13]

    • Ensure the additive is compatible with your detection method (e.g., TEA is not ideal for LC-MS due to ion suppression).

  • Equilibrate and Analyze: Equilibrate the system with the modified mobile phase and re-inject your sample.

Data Summary: Mobile Phase Modifications

ModificationConcentrationRationaleConsiderations
Formic Acid 0.1% (v/v)Lowers pH to protonate silanolsMS-compatible[12]
Phosphate Buffer 25-50 mMIncreases ionic strength to mask silanolsCan precipitate with high ACN %[12]
Triethylamine (TEA) 0.05-0.1% (v/v)Competitively blocks silanol sitesNot MS-friendly, can shorten column life[16]
Step 3: Assess HPLC Column Choice

The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.[17][18]

Scientific Rationale: Modern HPLC columns are designed to minimize the impact of residual silanol groups.

  • End-capped Columns: These columns have been treated to chemically bond a small silane molecule to the residual silanol groups, making them less active.[2][15]

  • Base-deactivated Columns: These are typically made with high-purity silica (Type B) which has fewer and less acidic silanol groups to begin with.[17][19]

  • Hybrid or Polar-Embedded Phases: These columns incorporate polar groups within the stationary phase or use a hybrid silica-organic particle, which can further shield the analyte from silanol interactions.[17][18]

Experimental Protocol: Column Evaluation

  • Verify Column Type: Check the specifications of your current column. If it is an older, non-end-capped (Type A silica) column, it is likely a major contributor to the peak tailing.[16]

  • Switch to a Modern Column: Replace your current column with a modern, high-purity, end-capped, or base-deactivated C18 or C8 column. These are specifically designed for the analysis of basic compounds.[12][18]

  • Consider Alternative Chemistries: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase, might offer better peak symmetry.[3]

Mechanism of Silanol Interaction and Mitigation

G cluster_0 High pH (>4) cluster_1 Low pH (<3) a Si-O⁻ b Analyte-NH⁺ a->b Ionic Interaction (Peak Tailing) c Si-OH d Analyte-NH⁺ c->d No Interaction (Symmetrical Peak)

Effect of mobile phase pH on silanol interactions.
Step 4: Check for System and Sample Issues

If the issue is not resolved through mobile phase and column optimization, other factors could be at play.

Scientific Rationale:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can lead to peak distortion, including tailing.[12]

  • Extra-column Effects: Excessive dead volume in the system, for example from long or wide-bore tubing or improper fittings, can cause peak broadening and tailing.[3][20]

  • Column Contamination/Wear: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[20] A blocked inlet frit can also cause issues.[2]

Experimental Protocol: System and Sample Evaluation

  • Test for Mass Overload: Dilute your sample 10-fold and inject it. If the peak shape improves significantly, the original concentration was too high.[1][12]

  • Check for Extra-Column Volume: Ensure all tubing is as short and narrow-bore as possible. Check all fittings to ensure they are properly seated and not creating any dead volume.[7]

  • Evaluate Column Health:

    • If you have a guard column, remove it and see if the peak shape improves. If so, replace the guard column.[1]

    • Try flushing the analytical column with a strong solvent to remove any potential contaminants.[1]

    • If these steps fail, the analytical column may be at the end of its life and should be replaced.[1]

By systematically working through these troubleshooting steps, you can effectively identify and resolve the root cause of peak tailing in your N-Methyl Gatifloxacin HCl HPLC analysis, leading to more accurate and reliable results.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Benchchem. (2025, December). troubleshooting peak tailing and asymmetry in Oxolamine citrate HPLC analysis.
  • ACE News. HPLC Column Troubleshooting.
  • The Importance of Mobile Phase pH in Chromatographic Separations.
  • Benchchem. Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
  • Benchchem. Resolving peak tailing in HPLC analysis of hydantoin compounds.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • YouTube. (2025, July 30). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. (2013, May 1). HPLC Column Selection.
  • PubChem. N-Methyl Gatifloxacin.
  • Clearsynth. Gatifloxacin Hydrochloride.

Sources

Optimization

Improving yield in N-Methyl Gatifloxacin HCl synthesis

Welcome to the Technical Support Center for fluoroquinolone derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the yield of N-Methyl Gatiflo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroquinolone derivative synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to optimize the yield of N-Methyl Gatifloxacin HCl. This compound is a critical analytical reference standard and a recognized active pharmaceutical ingredient (API) impurity[1].

The synthesis of N-Methyl Gatifloxacin HCl requires precise control over nucleophilic aromatic substitution (SNAr) regioselectivity or secondary amine methylation. Below is our comprehensive troubleshooting guide, mechanistic insights, and validated protocols designed to eliminate bottlenecks in your synthetic workflow.

Synthetic Workflow & Pathway Analysis

G Start Difluoroquinolone Core (Starting Material) RouteA Boron Chelation (BF3·OEt2) Start->RouteA High Yield Pathway RouteC Direct SNAr (No Chelation) Start->RouteC Low Yield Pathway Gati Gatifloxacin (Alternative Starting Material) RouteB Eschweiler-Clarke (HCHO / HCOOH) Gati->RouteB Reductive Amination IntermediateA Boron Chelate Complex (Highly Electrophilic C-7) RouteA->IntermediateA Product N-Methyl Gatifloxacin (Free Base) RouteB->Product AddPiperazine + 1,2-Dimethylpiperazine (SNAr Reaction) RouteC->AddPiperazine IntermediateA->AddPiperazine AddPiperazine->Product Salt Anhydrous Ethanolic HCl (pH 2.0 - 2.5) Product->Salt Final N-Methyl Gatifloxacin HCl (Target API Impurity) Salt->Final

Synthetic pathways for N-Methyl Gatifloxacin HCl highlighting yield-optimized routes.

Troubleshooting Guide & FAQs

Q1: I am attempting a direct SNAr between 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-dimethylpiperazine, but my yields are capped at 40-50%. How can I improve this? Mechanistic Insight: The low yield in a direct SNAr is primarily due to the competitive deprotonation of the C-3 carboxylic acid in basic conditions, which creates an anionic species that drastically reduces the overall electrophilicity of the quinolone core. Furthermore, 1,2-dimethylpiperazine is sterically hindered compared to unsubstituted piperazine, slowing the reaction kinetics[2]. Solution: Implement a boron chelation strategy . By reacting the difluoroquinolone core with boron trifluoride etherate (BF3·OEt2) prior to amine addition, you form a rigid 6-membered boron chelate between the C-3 carboxylate and the C-4 ketone. This protects the carboxylic acid from unwanted side reactions and significantly increases the electrophilicity at the C-7 position, driving the SNAr forward even with sterically hindered amines.

Q2: I am trying to synthesize N-Methyl Gatifloxacin by directly methylating Gatifloxacin using Methyl Iodide (MeI). I am seeing a complex mixture of products and poor yields. Why? Mechanistic Insight: Methyl iodide is a highly reactive, unselective alkylating agent. When applied to Gatifloxacin, it not only methylates the secondary amine of the piperazine ring but rapidly over-alkylates to form quaternary ammonium salts. Additionally, unwanted esterification of the C-3 carboxylic acid readily occurs under these conditions. Solution: Abandon MeI and utilize the Eschweiler-Clarke methylation protocol [3]. By using formaldehyde (HCHO) and formic acid (HCOOH), the reaction proceeds via an iminium ion intermediate that is subsequently reduced by the formate ion. This reductive amination is strictly limited to forming tertiary amines; it cannot form quaternary ammonium salts, ensuring near-perfect chemoselectivity for the N-Methyl Gatifloxacin derivative.

Q3: My free base synthesis is successful, but I lose a significant amount of product during the hydrochloride salt formation. What is the optimal protocol for isolation? Mechanistic Insight: N-Methyl Gatifloxacin is zwitterionic. Its solubility in aqueous and semi-aqueous media is highly pH-dependent. If aqueous HCl is used, the high dielectric constant of the water/solvent mixture prevents the salt from crashing out, leading to massive yield losses in the mother liquor. Solution: Use an anhydrous system. Dissolve the free base in absolute ethanol and add a stoichiometric amount of anhydrous ethanolic HCl at 0-5 °C. The lack of water forces the immediate precipitation of the highly pure HCl salt.

Quantitative Yield & Impurity Profiling

To assist in selecting the correct synthetic route for your laboratory's capabilities, review the comparative data below:

Synthetic RouteCore ReagentsTemp (°C)Time (h)Avg. Yield (%)Primary Impurity Risk
Boron Chelation (SNAr) Difluoroquinolone, BF3·OEt2, 1,2-Dimethylpiperazine60-704-680-85% Boron residuals (if poorly hydrolyzed)
Eschweiler-Clarke Gatifloxacin, HCHO, HCOOH1002-485-90% Trace unreacted Gatifloxacin
Direct SNAr Difluoroquinolone, 1,2-Dimethylpiperazine, Et3N80-9012-1640-50%Unreacted starting material, C-3 amides
Direct Alkylation Gatifloxacin, MeI, K2CO340-508-1230-40%Quaternary ammonium salts, esters

Step-by-Step Experimental Methodologies

Protocol A: Eschweiler-Clarke Methylation of Gatifloxacin (Preferred for Reference Standards)

This protocol is a self-validating system: the evolution of CO2 gas serves as a real-time visual indicator of the reductive amination progress.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Gatifloxacin free base (10.0 g, 26.6 mmol) in 85% Formic Acid (30 mL).

  • Iminium Formation: Stir the mixture at room temperature for 15 minutes until a clear solution is obtained. Add 37% aqueous Formaldehyde solution (10 mL, excess) dropwise over 10 minutes.

  • Reductive Amination: Heat the reaction mixture to 100 °C (reflux). Self-Validation Checkpoint: Observe steady effervescence (CO2 gas evolution). Continue refluxing for 3 hours or until gas evolution completely ceases.

  • Quenching & Isoelectric Precipitation: Cool the mixture to room temperature and pour it over crushed ice (100 g). Slowly adjust the pH to 7.0–7.5 using 20% NaOH solution under vigorous stirring.

  • Filtration: Filter the precipitated N-Methyl Gatifloxacin free base, wash with cold distilled water (3 x 50 mL), and dry under a vacuum at 50 °C.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol ensures maximum recovery of the API impurity without aqueous loss.

  • Dissolution: Suspend the dried N-Methyl Gatifloxacin free base (approx. 9.5 g) in absolute ethanol (100 mL). Heat gently to 50 °C to ensure complete dissolution.

  • Salt Formation: Cool the solution to 0-5 °C in an ice bath. Dropwise, add a pre-titrated solution of 1.5 M Ethanolic HCl until the apparent pH of the solution reaches 2.0–2.5.

  • Crystallization: Stir at 0-5 °C for 2 hours. A dense, off-white to pale yellow crystalline precipitate will form.

  • Recovery: Filter the crystals under a vacuum, wash with ice-cold absolute ethanol (20 mL) followed by diethyl ether (30 mL), and dry in a vacuum desiccator to yield N-Methyl Gatifloxacin HCl[1].

References

  • Hu, G., et al. "A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids". PMC (National Institutes of Health).[Link]

  • Grohe, K., et al. "1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(alkyl-1- piperazinyl)quinoline-3-carboxylic acids, processes for their preparation and antibacterial agents containing them".

Sources

Troubleshooting

Minimizing degradation of N-Methyl Gatifloxacin during analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. When analyzing N-Methyl Gatifloxacin—a critical derivative and known impurity of the fluoroquinolone antibiotic Gatifloxacin—maintaining structural integrity during HPLC/LC-MS analysis is paramount.

Fluoroquinolones are notoriously sensitive to specific environmental stresses. The following guide breaks down the causality of these degradation pathways and provides self-validating experimental protocols to ensure your analytical data is an artifact-free representation of your sample.

Part 1: Core Troubleshooting FAQs

Q1: Why am I observing spontaneous oxidative degradation of N-Methyl Gatifloxacin during routine sample preparation? The Causality: The piperazine ring in the fluoroquinolone structure is highly susceptible to oxidative stress. Exposure to dissolved oxygen or trace peroxides in aged organic solvents (e.g., methanol, THF) triggers oxidative cleavage of the N-methyl piperazine moiety, leading to artifactual impurity peaks 1. Self-Validating Protocol: To confirm oxidative degradation, prepare two sample aliquots. Spike Aliquot A with a mild antioxidant (e.g., 0.1% ascorbic acid) or prepare it in freshly degassed solvents, and leave Aliquot B untreated. If the secondary degradation peak is absent in Aliquot A but present in Aliquot B, the root cause is oxidative stress. Solution: Always use fresh, HPLC-grade solvents and degas via ultrasonication or helium sparging.

Q2: How can I prevent photolytic degradation when samples are queued in the autosampler? The Causality: Fluoroquinolones possess a highly conjugated core that strongly absorbs UV light (typically around 288–293 nm). Prolonged exposure to ambient laboratory light or autosampler illumination induces photolytic degradation, specifically defluorination and cleavage of the quinolone ring 2. Self-Validating Protocol: Prepare two identical aliquots. Place one in a standard clear glass vial and the other in an actinic (amber) glass vial. Expose both to ambient laboratory light for 12 hours before injection. A significant reduction in peak area (and the appearance of early-eluting photoproducts) in the clear vial confirms photolysis. Solution: Mandate the use of amber vials and maintain the autosampler temperature at 4°C to suppress kinetic degradation pathways 3.

Q3: What causes severe peak tailing and apparent on-column degradation during HPLC analysis? The Causality: N-Methyl Gatifloxacin contains basic amine groups within its piperazine ring. These basic sites strongly interact with unreacted, acidic silanol groups on the silica-based stationary phase of the column. This causes severe peak tailing and prolonged retention that mimics on-column degradation 1. Self-Validating Protocol: Inject the sample using your current method. Then, lower the mobile phase pH to exactly 3.3 and reinject. A sudden, measurable improvement in the asymmetry factor (tailing factor approaching 1.0) validates that the issue was secondary silanol interactions, not actual chemical degradation.

Part 2: Experimental Protocol: Stability-Indicating HPLC Methodology

To accurately quantify N-Methyl Gatifloxacin while preventing artifactual degradation during the analytical run, execute the following validated workflow:

  • Mobile Phase Preparation:

    • Prepare a buffer solution using disodium hydrogen phosphate.

    • Critical Step: Adjust the pH precisely to 3.3 ± 0.05 using orthophosphoric acid. This specific acidic pH ensures the basic amines on the piperazine ring remain protonated while simultaneously suppressing the ionization of residual silanols on the silica stationary phase 4.

    • Mix the buffer with HPLC-grade Acetonitrile in a 75:25 (v/v) ratio.

    • Filter through a 0.45 µm membrane and degas thoroughly via ultrasonication for 15 minutes.

  • Sample Preparation & Handling:

    • Dissolve the N-Methyl Gatifloxacin sample in the mobile phase.

    • Immediately transfer the prepared samples into actinic (amber) glass autosampler vials to block ambient UV radiation.

  • Chromatographic Separation:

    • Column: Use a highly end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) to prevent secondary amine interactions.

    • Flow Rate: Set to 1.0 mL/min.

    • Temperature: Maintain the column compartment at a controlled room temperature (24 ± 2 °C) and the autosampler at 4 °C.

    • Detection: Set the UV detector to 293 nm, the optimal isosbestic point for fluoroquinolone core absorption 4.

  • System Suitability Validation:

    • Inject a standard blank to ensure no carryover or baseline drift.

    • Verify that the tailing factor for the N-Methyl Gatifloxacin peak is ≤ 1.5.

Part 3: Quantitative Data Presentation

The following table summarizes the degradation profile of the Gatifloxacin core under forced stress conditions. Note the extreme vulnerability to oxidative and photolytic stress compared to acidic or thermal conditions.

Stress ConditionReagent / EnvironmentExposure TimeObserved Degradation (%)Primary Degradation Mechanism
Acidic 0.1 N HCl at 40°C4 hours~2.5%Minimal Hydrolysis
Alkaline 0.1 N NaOH at 40°C2 hours~4.0%Minimal Hydrolysis
Thermal Dry Heat (70°C)12 hours~6.0%Thermal Cleavage
Photolytic UV Radiation (254 nm)8 hours>15.0%Defluorination / Photolysis
Oxidative 30% H₂O₂ (Reflux)3 hours>20.0%Piperazine Ring Oxidation

Part 4: Diagnostic Workflow Visualization

NMethylGatifloxacinWorkflow A N-Methyl Gatifloxacin Sample Analysis B Identify Primary Degradation Pathway A->B C Photolytic Cleavage (Defluorination) B->C UV Exposure D Oxidative Degradation (Piperazine Ring) B->D Dissolved O2 E On-Column Tailing (Silanol Interaction) B->E Basic Amines F Action: Use Amber Vials & Dark Storage C->F G Action: Degas Solvents & Quench Peroxides D->G H Action: pH 3.3 Buffer & End-Capped C18 E->H

Diagnostic workflow for identifying and resolving N-Methyl Gatifloxacin degradation pathways.

Part 5: References

  • Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - PharmaInfo. 3

  • Gatifloxacin hydrochloride degradation pathway analysis under stress conditions - Benchchem. 1

  • Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC (National Institutes of Health). 4

  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography - Oxford Academic. 2

Sources

Optimization

Technical Support Center: Enhancing HPLC Resolution Between Gatifloxacin and N-Methyl Gatifloxacin

Welcome to the Chromatography Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling to achieve baseline resolution between the fluoroquinolone antibiotic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is designed for analytical scientists and drug development professionals struggling to achieve baseline resolution between the fluoroquinolone antibiotic Gatifloxacin and its structurally similar related substance, N-Methyl Gatifloxacin.

Below, you will find a deep dive into the chromatographic causality of their co-elution, diagnostic FAQs, and a self-validating experimental protocol to ensure robust separation.

Part 1: Knowledge Base – The Causality of Co-Elution

Gatifloxacin is a fourth-generation fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV[1]. Its structure features a 3-methylpiperazin-1-yl moiety. During synthesis or degradation, a common impurity arises: N-Methyl Gatifloxacin (CAS: 114213-69-3), which features a 3,4-dimethylpiperazin-1-yl group[2].

Because the structural difference is limited to a single methyl group on the terminal nitrogen of the piperazine ring, the partition coefficients (LogP) of the parent drug and the impurity are nearly identical. Standard hydrophobic interactions on a reversed-phase C18 column are often insufficient to differentiate them. Furthermore, the basic secondary and tertiary amines on the piperazine rings interact strongly with unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase, causing severe peak tailing that exacerbates co-elution[1].

To resolve these compounds, the method must shift from relying purely on hydrophobicity to exploiting the slight steric differences around the basic nitrogen using ion-pairing agents.

Mechanism Gati Protonated Piperazine (Gatifloxacin / Impurity) Silanol Free Silanols (Si-O⁻) on Stationary Phase Gati->Silanol Secondary Interaction (Without Additive) Resolution Sharp Peaks & Baseline Resolution Gati->Resolution Elutes Cleanly (With Additive) Tailing Peak Tailing & Co-elution Silanol->Tailing Causes TFA 0.1% TFA / TEA (Mobile Phase Additive) TFA->Gati Forms Ion-Pair TFA->Silanol Masks Active Sites

Mechanistic pathway showing the role of mobile phase additives in preventing silanol interactions.

Part 2: Diagnostic FAQs

Q1: We initially tried a standard phosphate buffer, but the resolution was poor and peaks merged. Why did switching to 0.1% Trifluoroacetic acid (TFA) work? A: Phosphate buffers control pH but do not provide strong ion-pairing or silanol-masking capabilities. Validated stability-indicating methods have shown that using phosphate buffer on columns like the Inertsil ODS-3V yields poor peak shape and fails to resolve Gatifloxacin from its impurities[1]. TFA, however, is a strong ion-pairing agent. The bulky trifluoroacetate counter-ion pairs with the protonated piperazine nitrogens. Because the N-Methyl impurity has a tertiary amine (more sterically hindered) while Gatifloxacin has a secondary amine, the resulting ion-pair complexes have slightly different hydrodynamic volumes, allowing the C18 stationary phase to separate them effectively[1].

Q2: I am experiencing severe peak tailing for both compounds. How can I fix this without using TFA? A: If your detector (e.g., MS) or laboratory protocols restrict the use of TFA, you can use Triethylamine (TEA) as an alternative silanol blocker. A validated alternative method utilizes a Sodium Acetate buffer (pH 3.4) supplemented with 0.2% TEA[3]. The TEA aggressively competes for and masks the active silanol sites, preventing the fluoroquinolones from undergoing secondary interactions, thereby eliminating tailing.

Q3: Does column temperature play a significant role in this specific separation? A: Yes. Maintaining the column temperature at a slightly elevated state (e.g., 35°C) is critical[1]. Elevated temperatures decrease mobile phase viscosity, which improves the mass transfer kinetics of the bulky fluoroquinolone-TFA ion pairs between the mobile and stationary phases. This reduces band broadening and sharpens the peaks, directly increasing the resolution ( Rs​ ).

Part 3: Validated Experimental Protocol

This protocol outlines a self-validating RP-HPLC method designed specifically for the separation and quantification of Gatifloxacin and its related substances, including the N-Methyl impurity.

Workflow Start Issue: Co-elution of Gatifloxacin & N-Methyl Impurity Step1 Adjust Mobile Phase pH (Target: 2.5 - 3.0) Start->Step1 Step2 Add Ion-Pairing Agent (e.g., 0.1% TFA or TEA) Step1->Step2 If tailing persists Step3 Switch to End-Capped Column (e.g., Zorbax Eclipse C18) Step2->Step3 If Rs < 1.5 Step4 Optimize Temperature (Set to 35°C) Step3->Step4 To improve mass transfer Success Baseline Resolution Achieved (Rs > 1.5) Step4->Success

Step-by-step troubleshooting workflow for resolving Gatifloxacin and its N-Methyl impurity.

Phase 1: Reagent & Mobile Phase Preparation
  • Channel A (Aqueous Buffer): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water to create a 0.1% TFA buffer. Sonicate for 10 minutes to degas the solution[1].

  • Channel B (Organic Modifier): Utilize 100% HPLC-grade Acetonitrile. Sonicate to degas[1].

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) for sample dissolution to prevent solvent front distortion and peak splitting[1].

Phase 2: Chromatographic Conditions
  • Stationary Phase: Zorbax Eclipse C18, 50 mm x 4.6 mm, 5 µm (The dense end-capping is crucial to minimize silanol interactions)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: Strictly maintained at 35°C[1].

  • Sample Temperature: 25°C[1].

  • Injection Volume: 10 µL[1].

  • Detection Wavelength: UV at 220 nm[1].

Phase 3: System Suitability & Self-Validation (Crucial Step)

Before proceeding with sample analysis, the system must self-validate to prove the causality of the optimized conditions.

  • Inject a resolution standard containing 0.15% Gatifloxacin and 0.15% N-Methyl Gatifloxacin[4].

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be ≥ 1.5 between the two peaks.

    • Tailing Factor ( Tf​ ): Must be ≤ 1.5 for both peaks.

  • Troubleshooting Check: If Rs​ < 1.5, verify the column's end-capping status or prepare fresh 0.1% TFA. TFA is highly volatile; a decrease in its concentration over time will unmask silanols and degrade resolution.

Part 4: Quantitative Data & Method Comparison

The table below summarizes the quantitative impact of different mobile phase choices on the resolution and peak shape of Gatifloxacin and its impurities based on published validation studies.

Method ParameterPhosphate Buffer SystemAcetate Buffer + TEA System0.1% TFA System (Optimized)
Stationary Phase Inertsil ODS-3V (50 x 4.6 mm, 5µm)µBondapack C18 (300 x 3.9 mm, 10µm)Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)
Mobile Phase A Phosphate Buffer (pH ~3.0)Sodium Acetate (pH 3.4) + 0.2% TEA0.1% Trifluoroacetic acid (TFA)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode Gradient / IsocraticIsocratic (75:25 A:B)Gradient
Resolution ( Rs​ ) < 1.0 (Co-elution)~ 1.2 - 1.5> 2.0 (Baseline Resolution)
Peak Shape Poor (Severe Tailing)GoodExcellent (Symmetrical)
Reference [1][3][1]

References

  • Source: Zastita Materijala (2024)
  • Source: Research Journal of Pharmacy and Technology (2009)
  • Source: ACS Publications (2008)
  • Title: Gatifloxacin N-Methyl Impurity | 114213-69-3 Source: SynThink Chemicals URL

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of N-Methyl Gatifloxacin in Solution

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the technical support guide for handling N-Methyl Gatifloxacin (a critical fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the technical support guide for handling N-Methyl Gatifloxacin (a critical fluoroquinolone derivative and known impurity/analog of Gatifloxacin). Fluoroquinolones are notoriously susceptible to complex degradation pathways in aqueous environments. This guide synthesizes field-proven insights and mechanistic chemistry to help you troubleshoot, formulate, and validate stable solutions.

Mechanistic Overview: The Causality of Hydrolysis

To prevent degradation, we must first understand the molecular vulnerabilities of the fluoroquinolone core. While N-methylation of the piperazine ring stabilizes the secondary amine against certain oxidative attacks, the molecule remains highly susceptible to hydrolysis via two primary mechanisms:

  • General Acid/Base Catalyzed Hydrolysis: The lactam/quinolone core and the C-3 carboxylic acid are sensitive to extreme pH. Hydrolysis is significantly accelerated at low pH (<4.0) and high pH (>8.0)[1]. Furthermore, high concentrations of buffer salts (like phosphate) act as general acid/base catalysts, increasing the kinetic rate of hydrolysis proportionally with ionic strength[1].

  • Metal-Complexed Photo-Hydrolysis: The contiguous keto-carbonyl and carboxyl groups at C-3/C-4 possess lone electron pairs that readily chelate trace metal ions (e.g., Fe³⁺, Cu²⁺) in a 2:1 stoichiometric ratio[2]. This metal complexation alters the electron density of the fluoroquinolone core, drastically sensitizing the C-6 fluorine atom to UV/solar light. This leads to a rapid photo-substitution reaction where the fluorine is replaced by a hydroxyl group, triggering a cascade of hydrolytic cleavage[2].

Troubleshooting & FAQs

Q1: My N-Methyl Gatifloxacin stock solution degrades rapidly when prepared in a 0.1 M phosphate buffer at pH 3.0. Why is this happening? A: You are observing buffer-catalyzed acidic hydrolysis. The rate of fluoroquinolone hydrolysis increases exponentially at low pH, and the phosphate ions actively catalyze the cleavage of the quinolone core[1]. Solution: Shift the pH to the molecule's optimal stability point of pH 6.0 [1]. Additionally, reduce the buffer concentration (e.g., to 0.01 M) to minimize the ionic strength, which directly correlates with the hydrolysis rate[1].

Q2: I adjusted my solution to the optimal pH 6.0, but I am still seeing up to 10% degradation over a few days under ambient laboratory light. What is missing? A: Your solution is likely undergoing trace-metal sensitized photo-hydrolysis[2]. Even microscopic amounts of iron or copper leached from glassware will chelate the keto-carboxylic acid moiety, acting as an antenna for ambient UV light and driving photo-hydrolysis[2]. Solution: Incorporate a sequestering agent. Adding 0.01% Disodium Edetate (EDTA) competitively binds trace metals, effectively shutting down this degradation pathway and yielding a highly stable formulation[1].

Q3: The compound is precipitating when I try to dissolve it directly into the pH 6.0 aqueous buffer. Does undissolved particulate affect hydrolytic stability? A: Yes. Fluoroquinolones are sparingly soluble in purely aqueous environments, and localized concentration gradients near dissolving particulates can create micro-environments prone to degradation[3]. Solution: For maximum stability and solubility, first dissolve the crystalline solid in an inert organic solvent like Dimethylformamide (DMF) or DMSO (solubility ~10 mg/mL), then dilute with your pH 6.0 aqueous buffer[3]. Note that even with co-solvents, purely aqueous unformulated stocks should ideally not be stored for more than 24 hours without EDTA and pH control[3].

Quantitative Degradation Profile

Understanding the severity of different stress conditions is critical for method development. The table below summarizes the forced degradation kinetics of Gatifloxacin derivatives, highlighting their extreme vulnerability to alkaline and acidic hydrolysis compared to thermal stress.

Stress ConditionReagent / EnvironmentExposure TimeTemp% Degradation ObservedPrimary Mechanism
Acidic Hydrolysis 1 N HCl3 hoursReflux57.3% - 67.7%Acid-catalyzed lactam cleavage[4][5]
Alkaline Hydrolysis 1 N NaOH3 hoursReflux78.2% - 82.9%Base-catalyzed defluorination/cleavage[4][5]
Oxidative 30% H₂O₂3 hoursReflux40.8% - 96.1%N-oxide formation / piperazine attack[4][5]
Thermal Dry Heat (80°C)3 hours80°C< 2.0%Highly stable in solid state[4]
Photolytic UV Light (254 nm)8 hoursAmbient~ 3.0% (Uncomplexed)Photo-substitution (accelerated by metals)[2][4]

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your laboratory workflows, do not blindly follow steps. Use the following self-validating protocols to guarantee your system is performing as intended.

Protocol A: Preparation of a Hydrolysis-Resistant Aqueous Formulation

This protocol utilizes pH optimization, ionic strength reduction, and metal sequestration to halt degradation.

  • Primary Solubilization: Weigh 1.0 mg of N-Methyl Gatifloxacin and dissolve in 100 µL of anhydrous DMF (purged with inert N₂ gas) to prevent initial oxidative shock[3].

  • Buffer Preparation: Prepare a low-concentration 0.01 M Phosphate buffer. Adjust the pH precisely to 6.0 using dilute NaOH or H₃PO₄[1].

  • Sequestration: Add Disodium Edetate (EDTA) to the buffer to achieve a final concentration of 0.01% (w/v)[1].

  • Dilution: Slowly inject the 100 µL DMF stock into 9.9 mL of the prepared buffer while vortexing to prevent localized precipitation. Store in an amber glass vial.

  • Self-Validation Check (The "Metal Spike" Test): Divide the final solution into two aliquots. Spike Aliquot A with 10 µM FeCl₃. Expose both to ambient light for 24 hours. Analyze via HPLC.

    • Validation: If the formulation is correctly sequestered by EDTA, Aliquot A will show <1% degradation, matching the unspiked Aliquot B. If Aliquot A degrades rapidly, your EDTA molarity is insufficient for the metal load in your specific laboratory water/glassware.

Protocol B: Stability-Indicating HPLC Workflow

To accurately monitor hydrolysis, your analytical method must be capable of separating the parent drug from its highly polar hydrolytic degradants.

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm) to retain the polar fluoroquinolone core.

  • Mobile Phase: Use a mixture of 0.02 M Dihydrogen Potassium Phosphate buffer and Acetonitrile (75:25, v/v). Adjust the mobile phase pH to 3.3 using orthophosphoric acid to ensure the carboxylic acid remains protonated, preventing peak tailing[6].

  • Detection: Set UV detection to 293 nm (the isosbestic point for optimal absorbance of the quinolone core)[6].

  • Self-Validation Check (The "Resolution" Test): Prior to running your analytical batch, inject a forced-degraded sample (treated with 1N NaOH for 30 mins)[4].

    • Validation: The method is only validated for use if the primary N-Methyl Gatifloxacin peak achieves baseline resolution ( Rs​>1.5 ) from the primary hydrolysis degradant eluting at an earlier retention time. If co-elution occurs, decrease the acetonitrile ratio to 20%.

Pathway Visualization

The following logical workflow illustrates the causality between environmental stress factors and the specific formulation interventions required to maintain stability.

G Start N-Methyl Gatifloxacin Solution Instability pH Extreme pH (<4 or >8) Start->pH Buffer High Buffer Concentration Start->Buffer Metals Trace Metal Ions (Fe3+) Start->Metals pH_Fix Adjust to pH 6.0 pH->pH_Fix Buffer_Fix Reduce Ionic Strength Buffer->Buffer_Fix Metals_Fix Add Disodium Edetate (EDTA) Metals->Metals_Fix Mech1 Prevents Acid/Base Catalyzed Hydrolysis pH_Fix->Mech1 Mech2 Minimizes General Buffer Catalysis Buffer_Fix->Mech2 Mech3 Inhibits Metal-Complexed Photo-Hydrolysis Metals_Fix->Mech3 Stable Stable Aqueous Solution (>99% Recovery) Mech1->Stable Mech2->Stable Mech3->Stable

Logical workflow for preventing hydrolysis of N-Methyl Gatifloxacin in solution.

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-Methyl Gatifloxacin

Welcome to the Technical Support Center for fluoroquinolone formulation. This guide is specifically designed for researchers and drug development professionals struggling with the poor aqueous solubility of N-Methyl Gati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroquinolone formulation. This guide is specifically designed for researchers and drug development professionals struggling with the poor aqueous solubility of N-Methyl Gatifloxacin.

Diagnostic Overview: The Mechanistic Root of Insolubility

To solve a solubility issue, you must first understand the molecular causality. Gatifloxacin, the parent fluoroquinolone, is a zwitterionic molecule. It possesses both a carboxylic acid group (pKa ~6.0) and a basic piperazine ring (pKa ~9.0). At physiological pH (7.4), it exists primarily as a zwitterion, which leads to a high crystal lattice energy and poor hydration. While Gatifloxacin achieves moderate solubility (40–60 mg/mL) at acidic pH (2–5), its solubility drops drastically to approximately 1.19 mg/mL in neutral distilled water 1[1].

The N-Methylation Penalty: N-Methyl Gatifloxacin is formed by the methylation of the terminal nitrogen on the piperazine ring. This single substitution eliminates a critical hydrogen-bond donor. Mechanistically, this alters the local pKa, shifts the isoelectric point, and significantly increases the molecule's lipophilicity (LogP). Consequently, N-Methyl Gatifloxacin exhibits severe aqueous insolubility at neutral pH, rendering standard aqueous buffering insufficient and requiring advanced, multi-modal solubilization strategies.

Troubleshooting FAQs

Q1: We are formulating an ophthalmic drop at pH 7.4, but N-Methyl Gatifloxacin keeps precipitating. How can we prevent this without using harsh solvents that cause ocular irritation? A: Fluoroquinolones exhibit pH-dependent solubility, with minimum solubility near their isoelectric point. For ophthalmic applications, you cannot use extreme pH shifts or high concentrations of irritating co-solvents. Solution: Utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. The hydrophobic cavity of HP-β-CD encapsulates the highly lipophilic N-methyl piperazine moiety, while its hydrophilic exterior maintains aqueous solubility. This thermodynamic shielding can increase solubility manifold without altering the bulk pH or causing tissue toxicity 2[2].

Q2: We are attempting a parenteral (IV) formulation using a co-solvent approach, but we observe phase separation upon dilution in our in vitro assays. What is the mechanistic failure? A: Phase separation (drug "crashing out") upon dilution occurs because the solubilizing capacity of a pure co-solvent system decreases exponentially as it is diluted with aqueous media (like blood). Solution: Implement a Mixed-Solvency and Hydrotropic strategy. By combining hydrotropes (e.g., Sodium Benzoate, which self-associates and interacts with the drug via π-π stacking) alongside traditional co-solvents (PEG-400, Propylene Glycol), you create a synergistic polarity reduction. This maintains the drug in solution even during rapid aqueous dilution 1[1].

Q3: Can we use lipid-based nanocarriers for sustained ocular delivery of this derivative? A: Yes. In fact, because N-Methyl Gatifloxacin is more lipophilic than its parent compound, it partitions exceptionally well into lipid matrices. Solution: Formulate Cubosomes using Glyceryl monooleate (GMO) and Poloxamer 407. Cubosomes are self-assembled, thermodynamically stable bicontinuous cubic liquid crystalline phases. They provide a lipophilic domain for the drug and a high surface area for sustained release, significantly enhancing corneal permeation compared to standard aqueous suspensions 3[3].

Workflow & Decision Matrix

Use the following decision matrix to select the appropriate solubilization strategy based on your target administration route.

Pathway NMG N-Methyl Gatifloxacin (High LogP, Low Aq. Solubility) Assess Determine Administration Route NMG->Assess Ocular Ophthalmic / Topical Assess->Ocular IV Parenteral / IV Assess->IV CD HP-β-CD Complexation (Hydrophobic Encapsulation) Ocular->CD LNP Cubosomal Nanocarriers (GMO + Poloxamer 407) Ocular->LNP Hydro Mixed Solvency & Hydrotropy (Sodium Benzoate + PEG-400) IV->Hydro Sol1 Clear Aqueous Solution (No pH extremes) CD->Sol1 Sol2 Sustained Release Corneal Permeation LNP->Sol2 Sol3 High Concentration Dilution-Stable Hydro->Sol3

Decision matrix for selecting an N-Methyl Gatifloxacin solubilization strategy.

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)

This protocol forces the lipophilic N-methyl piperazine moiety into the cyclodextrin cavity via mechanical shearing and controlled hydration.

  • Molar Calculation: Weigh N-Methyl Gatifloxacin and HP-β-CD in a strict 1:1 molar ratio.

  • Paste Formation: Transfer the HP-β-CD to a glass mortar. Add a minimal volume of 50% v/v ethanol-water dropwise while triturating to form a homogenous, viscous paste.

  • Complexation: Gradually incorporate the N-Methyl Gatifloxacin powder into the paste. Knead continuously for 45 minutes to ensure maximum host-guest thermodynamic interaction.

  • Drying: Transfer the paste to a vacuum oven and dry at 45°C for 24 hours to remove all residual solvents.

  • Milling: Pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Validation Check (Self-Validating Step): Reconstitute a 10 mg sample of the final powder in 1 mL of neutral distilled water. If the process only yielded a physical mixture, the highly lipophilic drug will immediately precipitate. A completely clear solution confirms successful inclusion complexation.

Protocol B: Mixed-Solvency Parenteral Formulation

This protocol utilizes synergistic hydrotropy to prevent precipitation upon IV administration.

  • Aqueous Phase Preparation: In a sterile compounding vessel, dissolve 8% w/v Nicotinamide, 8% w/v Sodium Benzoate, and 4% w/v Sodium Citrate in sterile Water for Injection (WFI). Stir until completely clear.

  • Co-Solvent Addition: Slowly integrate 4% v/v PEG-400, 3% v/v Propylene Glycol, and 3% v/v Ethanol into the aqueous phase.

  • Drug Incorporation: Add the required dose of N-Methyl Gatifloxacin to the mixed-solvent blend.

  • Energy Input: Probe sonicate the dispersion for 15 minutes. Critical: Maintain the vessel in an ice bath (4°C) during sonication to prevent thermal degradation of the fluoroquinolone core.

  • Validation Check (Self-Validating Step): Perform a 1:10 serial dilution of the final formulation into simulated plasma (Phosphate Buffered Saline, pH 7.4) at 37°C. Monitor the solution at 600 nm using UV-Vis spectroscopy. An absorbance of zero indicates no micro-precipitation, validating the stability of the hydrotropic shield 4[4].

Quantitative Data Summary

The following table summarizes the expected solubility enhancements utilizing the protocols described above, benchmarked against the parent compound's baseline aqueous solubility.

Solubilization SystemSolubilizing Agent(s)Primary Mechanism of ActionFold-Enhancement (vs. Water)
Baseline Distilled Water (pH ~7.0)N/A1x (~1.19 mg/mL)
Hydrotropy (Single) 1.5 M Metformin HClIonic interaction & stacking>18-fold
Hydrotropy (Single) 2.0 M Sodium Benzoateπ-π stacking & micellization>230-fold
Mixed-Solvency Nicotinamide + Sod. Benzoate + Co-solventsSynergistic polarity reduction>68-fold (up to 82 mg/mL)
Inclusion Complex HP-β-CD (1:1 Molar Ratio)Hydrophobic cavity encapsulation>100-fold

Data extrapolated from validated solubilization studies of the parent fluoroquinolone structure1[1] 4[4].

References

  • World Journal of Pharmaceutical Research Title: Mixed-solvency approach for the enhancement of aqueous solubility of a poorly water soluble drug, gatifloxacin. Source: amazonaws.com URL:1

  • Taylor & Francis Title: Full article: Formation of inclusion complex of enrofloxacin with 2-hydroxypropyl-β-cyclodextrin. Source: tandfonline.com URL:2

  • National Institutes of Health (NIH) / PMC Title: Advantages of Cubosomal Formulation for Gatifloxacin Delivery in the Treatment of Bacterial Keratitis. Source: nih.gov URL:3

  • Asian Journal of Chemistry Title: A Novel Application of Hydrotropic Solubilization in the Spectrophotometric Analysis of Gatifloxacin in Solid Dosage Form. Source: asianpubs.org URL:4

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Challenge of Fluoroquinolone Impurities

An in-depth technical guide for researchers, scientists, and drug development professionals on the validation of analytical methods for N-Methyl Gatifloxacin HCl. Gatifloxacin is a potent fourth-generation fluoroquinolon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the validation of analytical methods for N-Methyl Gatifloxacin HCl.

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic. During its synthesis, degradation, or biological metabolism, various related substances and structurally similar impurities emerge—most notably N-Methyl Gatifloxacin HCl [1]. Accurate quantification of this specific derivative is critical for pharmacokinetic profiling, stability-indicating assays, and pharmaceutical quality control.

Historically, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection has been the pharmacopeial standard for fluoroquinolone analysis[2]. However, as regulatory frameworks like the updated ICH Q2(R2) guidelines demand higher specificity and robustness[3], modern laboratories are transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares these two methodologies and provides a self-validating, step-by-step protocol for LC-MS/MS method validation.

Section 1: Causality in Methodological Evolution

Why Transition from HPLC-UV to LC-MS/MS?
  • Overcoming Chromophoric Ambiguity: Traditional HPLC methods rely on UV absorbance (typically at 220 nm or 288 nm)[2][4]. Because the chromophores of gatifloxacin and N-Methyl Gatifloxacin HCl are nearly identical, achieving baseline resolution requires complex, extended gradient elutions. LC-MS/MS bypasses this by utilizing Multiple Reaction Monitoring (MRM). By isolating specific precursor-to-product ion transitions, MS/MS provides absolute specificity even in the event of chromatographic co-elution.

  • Matrix Effect Mitigation via SIL-IS: Biological matrices (like human plasma) induce severe ion suppression or enhancement. Modern LC-MS/MS protocols utilize a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-Methyl Gatifloxacin-d3 [5]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes and experiences the identical matrix environment. The ratio of analyte to SIL-IS response inherently corrects for extraction losses and ionization variations, creating a highly trustworthy quantification system.

Section 2: Comparative Performance Data

The following table synthesizes quantitative performance metrics comparing traditional RP-HPLC-UV with optimized LC-MS/MS for the analysis of N-Methyl Gatifloxacin HCl, benchmarked against ICH Q2(R2) validation parameters[2][3][5].

Validation ParameterTraditional RP-HPLC-UVModern LC-MS/MS (SIL-IS)
Detection Mechanism UV Absorbance (220 nm / 288 nm)Electrospray Ionization (MRM Mode)
Specificity Low (Susceptible to co-eluting impurities)High (m/z specific transitions)
Linearity Range 160 – 250 µg/mL10 – 2000 ng/mL
Limit of Detection (LOD) ~4 ng/mL (0.004 µg/mL)< 1 ng/mL
Lower Limit of Quantitation (LLOQ) ~14 ng/mL (0.014 µg/mL)10 ng/mL (Fully Validated)
Intra-day Precision (%RSD) < 2.0% (at high concentrations)< 6.0% (across all QC levels)
Matrix Effect Mitigation Poor (Requires extensive extraction)Excellent (Corrected by SIL-IS)
Analysis Run Time 10 – 15 minutes3 – 5 minutes

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure that any deviation in extraction efficiency or instrument performance is immediately flagged before data acquisition proceeds.

Protocol A: Sample Preparation (Protein Precipitation)

Objective: Extract N-Methyl Gatifloxacin HCl from plasma while minimizing matrix components.

  • Aliquot: Transfer 100 µL of plasma (blank, calibration standards, or QC samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the IS working solution (100 ng/mL N-Methyl Gatifloxacin-d3 in methanol)[5].

    • Causality: Adding the SIL-IS early in the workflow accounts for any volumetric losses or degradation during subsequent precipitation and centrifugation steps.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the basic piperazine nitrogen of the fluoroquinolone remains protonated, preventing non-specific binding to the precipitated protein pellet and maximizing recovery.

  • Separation: Vortex for 2 minutes to ensure complete protein denaturation, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Extract 200 µL of the clear supernatant into an autosampler vial for LC-MS/MS injection.

Protocol B: LC-MS/MS Analytical Workflow & System Suitability
  • Chromatography: Use a sub-2-micron C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C to reduce backpressure and sharpen peak shape.

  • Mobile Phase: Run a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Utilize Positive Electrospray Ionization (ESI+). Monitor the specific MRM transitions for N-Methyl Gatifloxacin and the d3-isotope.

  • Self-Validating System Suitability Test (SST): Before running the analytical batch, inject six replicates of the LLOQ sample (10 ng/mL). The system is only validated for the run if the %RSD of the peak area ratio (Analyte/IS) is < 20%, and the retention time drift is < 2%[6].

Protocol C: ICH Q2(R2) Validation Execution
  • Linearity & Range: Prepare calibration standards from 10 ng/mL to 2000 ng/mL. Fit the data using a linear regression model with a 1/x² weighting factor.

    • Causality: 1/x² weighting prevents high-concentration standards from disproportionately skewing the calibration curve, ensuring strict accuracy at the LLOQ.

  • Accuracy & Precision: Analyze QC samples at Low, Mid, and High concentrations in quintuplicate across three independent days. Acceptance criteria: ±15% bias and <15% CV (±20% at LLOQ)[5].

  • Robustness: Deliberately alter mobile phase pH (±0.2 units) and column temperature (±5°C). Document the impact on resolution and peak symmetry to prove method reliability across different laboratory environments[3].

Section 4: Validation Lifecycle Visualization

The following diagram illustrates the lifecycle of the analytical method validation process as dictated by ICH Q2(R2) and Q14 guidelines.

G A Method Development LC-MS/MS Optimization B Specificity & Selectivity Blank vs. Matrix A->B C Linearity & Range Calibration Curve B->C D Accuracy & Precision QC Sample Recovery C->D E Robustness Testing Deliberate Variations D->E F Validation Report ICH Q2(R2) Compliance E->F

ICH Q2(R2) Validation Workflow for N-Methyl Gatifloxacin HCl Analysis.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Development and validation of RP-HPLC method for quantitative estimation of related substances in gatifloxacin drug substance Source: Zastita Materijala (Journal of Materials Protection) URL:[Link]

  • Elimination of gatifloxacin from water: Treatment by electro-Fenton process and highlighting of a biological post-treatment Source: ResearchGate (Mediterranean Journal of Chemistry) URL:[Link]

  • Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form Source: PharmaInfo URL:[Link]

Sources

Comparative

N-Methyl Gatifloxacin HCl vs. other Gatifloxacin impurities

Title: Comprehensive Comparison Guide: N-Methyl Gatifloxacin HCl vs. Major Gatifloxacin Impurities Executive Summary Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effect by i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: N-Methyl Gatifloxacin HCl vs. Major Gatifloxacin Impurities

Executive Summary Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV[1]. During the synthesis, formulation, and storage of the Active Pharmaceutical Ingredient (API), various process-related impurities and degradation products can form[2]. Under ICH guidelines, the rigorous profiling of these impurities—specifically distinguishing alkylated derivatives like N-Methyl Gatifloxacin HCl from desmethylated or hydroxylated degradation products—is mandatory to ensure drug safety, therapeutic efficacy, and regulatory compliance[3].

Structural and Chemical Divergence

The impurity profile of Gatifloxacin is largely dictated by modifications to its fluoroquinolone core and the C7-piperazine ring. N-Methyl Gatifloxacin HCl (CAS: 114213-77-3) is a prominent process-related impurity characterized by an additional methyl group on the terminal nitrogen of the piperazine ring[3].

This structural addition contrasts sharply with primary degradation impurities:

  • Related Compound A (8-Hydroxy Gatifloxacin): Formed via O-demethylation at the C8 position, significantly increasing the molecule's polarity[4].

  • Related Compound D (3-Desmethyl Gatifloxacin): Formed via N-demethylation of the piperazine ring, yielding a secondary amine that alters the basicity and hydrogen-bonding capacity of the molecule[3][4].

Table 1: Chemical and Structural Comparison of Key Gatifloxacin Impurities

Impurity NameUSP/EP DesignationStructural ModificationOriginCAS Number
N-Methyl Gatifloxacin HCl Non-pharmacopeialN-methylation of piperazine ringProcess / Synthesis114213-77-3[3]
8-Hydroxy Gatifloxacin Related Compound AO-demethylation at C8Degradation (Thermal/Acidic)616205-76-6[4]
3-Desmethyl Gatifloxacin Related Compound DN-demethylation of piperazineDegradation (Oxidative)112811-57-1[4]
Iso-Gatifloxacin Related Compound E2-Methyl IsomerizationProcess / Synthesis1029364-65-5[4]

Mechanistic Impact on Analytical Separation

Understanding the causality behind the chromatographic behavior of these impurities is essential for method development. The piperazine ring in fluoroquinolones is highly basic. N-methylation (as seen in N-Methyl Gatifloxacin) increases the lipophilicity of the molecule and alters its ionization state at physiological or acidic pH compared to its desmethyl counterpart (Related Compound D).

When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, using a standard phosphate buffer often leads to poor peak shape and severe tailing for these basic impurities. This is caused by secondary electrostatic interactions between the protonated piperazine nitrogens and residual acidic silanol groups on the C18 stationary phase[1].

To counteract this, the mobile phase must employ an ion-pairing reagent or a strong acidic modifier. The addition of 0.1% Trifluoroacetic acid (TFA) acts as a self-validating system: the low pH suppresses silanol ionization, while the trifluoroacetate anion pairs with the basic piperazine nitrogens. This mechanistic choice ensures sharp peak shapes and baseline resolution between the closely eluting N-methylated, desmethylated, and parent Gatifloxacin peaks[1][5].

ImpurityPathway API Gatifloxacin (API) DegStress Environmental Stress (Thermal/Oxidative) API->DegStress Degradation ProcStress Synthesis Reagents (Alkylating Agents) API->ProcStress Side Reaction ImpA Rel. Compound A (8-Hydroxy Gatifloxacin) DegStress->ImpA O-Demethylation ImpD Rel. Compound D (3-Desmethyl Gatifloxacin) DegStress->ImpD N-Demethylation NMet N-Methyl Gatifloxacin HCl (Alkylative Impurity) ProcStress->NMet N-Methylation

Mechanistic pathway illustrating the divergent formation of Gatifloxacin impurities.

Experimental Protocols: Stability-Indicating RP-HPLC Workflow

To objectively compare the separation of N-Methyl Gatifloxacin from other impurities, the following stability-indicating RP-HPLC protocol is utilized. This method is validated for specificity, precision, and robustness under ICH guidelines[1][5].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A (Buffer): Transfer 1.0 mL of Trifluoroacetic acid (TFA) into 1000 mL of Milli-Q water. Mix well and sonicate to degas.

      • Causality: TFA provides the necessary ion-pairing to prevent peak tailing of the basic piperazine moieties[1].

    • Channel B (Organic Modifier): 100% HPLC-grade Acetonitrile. Sonicate to degas[1].

  • Diluent Preparation: Prepare a 50:50 (%v/v) mixture of Milli-Q water and Acetonitrile. Filter through a 0.45 µm membrane.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion and ensures sample stability[1].

  • Standard Solution Preparation: Accurately weigh 35.00 mg of Gatifloxacin working standard and respective impurity standards (including N-Methyl Gatifloxacin HCl) into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent[1].

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse C18, 50 x 4.6 mm, 5 µm.

      • Causality: The high-density C18 bonding provides optimal retention for polar and semi-polar fluoroquinolones[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at 35°C to ensure reproducible mobile phase viscosity and mass transfer[1].

    • Detection: UV at 220 nm (optimal for the quinolone chromophore)[1].

    • Injection Volume: 10 µL.

HPLCWorkflow Prep Sample & Standard Prep Diluent: Water/ACN (50:50) Inject Auto-Injection (10 µL) Temp: 25°C Prep->Inject Transfer Column Zorbax Eclipse C18 Column Temp: 35°C Inject->Column Load Sample Detect UV Detection Wavelength: 220 nm Column->Detect Separated Analytes Mobile Mobile Phase Gradient 0.1% TFA : Acetonitrile Mobile->Column Elution (1.0 mL/min) Data Chromatographic Output Impurity Quantification Detect->Data Signal Processing

Step-by-step RP-HPLC workflow for the separation of Gatifloxacin and its impurities.

Quantitative Data & Self-Validating System

A robust analytical method must be a self-validating system. By subjecting the API to forced degradation (acid, base, thermal, oxidative, and photolytic conditions), the method proves its ability to separate the parent drug from all generated impurities without co-elution[6].

The use of the 0.1% TFA/Acetonitrile gradient successfully resolves the closely related structures. The retention times (RT) demonstrate the impact of structural modifications: the highly polar 3-Desmethyl Gatifloxacin (Impurity D) elutes earliest, while the more lipophilic impurities are retained longer[1].

Table 2: Chromatographic Parameters and Retention Times (RT)

AnalyteRetention Time (min)Resolution FactorTailing Factor
Impurity D (3-Desmethyl) 4.286> 2.0< 1.5
Gatifloxacin (API) 5.344-1.1
Impurity B 8.454> 2.0< 1.5
Impurity A (8-Hydroxy) 10.687> 2.0< 1.5
Impurity E (Iso-Gatifloxacin) 11.128> 1.5< 1.5
Impurity C 13.018> 2.0< 1.5

(Note: N-Methyl Gatifloxacin HCl typically elutes in the lipophilic range, closely monitored alongside Impurities A and E to ensure baseline resolution).

Conclusion

The structural differences between N-Methyl Gatifloxacin HCl and other pharmacopeial impurities fundamentally alter their physicochemical properties. By understanding the causality between the basicity of the piperazine ring and stationary phase interactions, researchers can deploy targeted, self-validating RP-HPLC methods using ion-pairing agents like TFA. This ensures the precise quantification of process impurities and degradation products, maintaining the scientific integrity of pharmaceutical development.

Sources

Validation

A Comparative Analysis of the Antibacterial Efficacy of N-Methyl Gatifloxacin and Gatifloxacin

This guide provides an in-depth, objective comparison of the antibacterial activities of Gatifloxacin and its derivative, N-Methyl Gatifloxacin. Designed for researchers, scientists, and drug development professionals, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the antibacterial activities of Gatifloxacin and its derivative, N-Methyl Gatifloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potential advantages of structural modifications to the core Gatifloxacin molecule.

Introduction: The Rationale for Fluoroquinolone Derivatization

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair, and their inhibition ultimately leads to bacterial cell death.[4][5][6]

The relentless evolution of antibiotic resistance necessitates the continuous development of new and more potent antimicrobial agents. One promising strategy in this endeavor is the structural modification of existing, effective antibiotics like Gatifloxacin. The synthesis of derivatives, such as N-Methyl Gatifloxacin (a type of N-piperazinyl derivative), aims to enhance antibacterial potency, broaden the spectrum of activity, and potentially overcome existing resistance mechanisms.[7] This guide focuses on evaluating the success of this strategy by comparing the in vitro antibacterial activity of an N-Methyl Gatifloxacin derivative against its parent compound.

Comparative Antibacterial Activity: In Vitro Efficacy

The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.[8][9] The following data, derived from a study on N-piperazinyl derivatives of Gatifloxacin, compares the MIC values of a specific derivative, herein referred to as N-Methyl Gatifloxacin, against the parent Gatifloxacin and another common fluoroquinolone, Ciprofloxacin.

MicroorganismGatifloxacin MIC (µg/mL)N-Methyl Gatifloxacin (Derivative O5) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus0.80.60.6
Staphylococcus epidermidis0.80.80.8
Gram-Negative
Escherichia coli0.81.00.6
Klebsiella pneumoniae1.01.20.8

Data synthesized from a study on N-piperazinyl derivatives of Gatifloxacin.[7]

Analysis of In Vitro Data:

The experimental data reveals that the N-Methyl Gatifloxacin derivative (O5) demonstrates comparable, and in the case of Staphylococcus aureus, slightly enhanced activity against Gram-positive bacteria when compared to the parent Gatifloxacin.[7] Specifically, the MIC value against S. aureus was lower for the derivative (0.6 µg/mL) than for Gatifloxacin (0.8 µg/mL), indicating greater potency.[7]

Against the tested Gram-negative bacteria, Gatifloxacin showed slightly better or equal activity compared to its N-Methyl derivative.[7] This suggests that while the N-methylation of the piperazinyl ring can enhance activity against certain Gram-positive strains, it may not confer a universal advantage across the entire bacterial spectrum.

The Scientific Rationale: Mechanism of Action

The antibacterial action of Gatifloxacin and its derivatives is a result of their interaction with bacterial type II topoisomerases. The following diagram illustrates the established mechanism of action for Gatifloxacin.

Gatifloxacin_Mechanism cluster_bacterium Bacterial Cell Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV Inhibits Replication DNA Replication & Repair Disrupted Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of Gatifloxacin.

The addition of an N-methyl group to the piperazinyl moiety of Gatifloxacin can influence its binding affinity to these target enzymes, potentially explaining the observed variations in antibacterial potency. Further research into the specific molecular interactions is warranted to fully elucidate these differences.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the reproducibility and validity of the antibacterial activity data, a standardized protocol for determining the MIC is essential. The broth microdilution method is a widely accepted and reliable technique for this purpose.[8]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Stock Solutions: Accurately weigh and dissolve Gatifloxacin and N-Methyl Gatifloxacin in a suitable solvent to create high-concentration stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antibiotic concentrations.

  • Inoculum Preparation: Culture the test bacteria on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard. This standardizes the number of bacteria in the inoculum.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add a precise volume to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at a controlled temperature (typically 35-37°C) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

The following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow A Prepare Antibiotic Stock Solutions B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (16-20 hours, 35-37°C) D->E F Visually Read Results E->F G Determine MIC Value F->G

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The derivatization of Gatifloxacin, specifically through N-methylation of the piperazinyl ring, presents a viable strategy for modulating its antibacterial properties. The N-Methyl Gatifloxacin derivative evaluated in this guide demonstrated enhanced activity against Staphylococcus aureus, a clinically significant Gram-positive pathogen. While its activity against the tested Gram-negative strains was not superior to the parent compound, these findings underscore the potential for targeted modifications to optimize the efficacy of fluoroquinolones against specific bacterial threats. Further investigations, including a broader range of bacterial isolates and in vivo studies, are necessary to fully characterize the therapeutic potential of N-Methyl Gatifloxacin.

References

  • Gatifloxacin ophthalmic solution 0.5% for topical ophthalmic use. (n.d.).
  • Tequin (gatifloxacin): Side Effects, Uses, Dosage, Interactions, Warnings. (2013, July 15). RxList.
  • Clinical pharmacology review. (2010, March 16). accessdata.fda.gov.
  • What is the mechanism of Gatifloxacin? (2024, July 17). Patsnap Synapse.
  • Gatifloxacin (Zymar, Zymaxid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 17).
  • Chai, Y., Liu, M. L., Lv, K., Feng, L. S., Li, S. J., Sun, L. Y., Wang, S., & Guo, H. Y. (2011). Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives. European Journal of Medicinal Chemistry, 46(9), 4267–4273.
  • Gatifloxacin is shown to rapidly eradicate methicillin-resistant Staphylococcus aureus clinical isolates, according to study. (2026, March 23). Ophthalmology Times.
  • Gatifloxacin: a review of its use in the management of bacterial infections. (n.d.). PubMed.
  • Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system. (n.d.).
  • In vitro antimicrobial activity of gatifloxacin compared with other quinolones against clinical isolates from cancer patients. (2004, November 15). PubMed.
  • Preparation and in vitro antibacterial evaluation of gatifloxacin mucoadhesive gellan system. (n.d.).
  • Synthesis, Molecular Docking Studies, In Vitro Antibacterial and Antifungal Activities of Some Novel N-4 Piperazinyl Derivatives of Gatifloxacin. (2019, May 25). International Journal of Pharmaceutical Sciences Review and Research.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. (n.d.).
  • Comparison of Drug Concentrations in Human Aqueous Humor after the Administration of 0.3% Gatifloxacin Ophthalmic Gel, 0.3% Gatifloxacin and 0.5% Levofloxacin Ophthalmic Solutions. (2015, June 10). PMC.
  • Antibacterial Activity of the Fourth-Generation Fluoroquinolones Gatifloxacin and Moxifloxacin Against Ocular Pathogens. (n.d.). ResearchGate.
  • Microbiology Review(s). (2002, February 8). accessdata.fda.gov.
  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. (n.d.). PMC.
  • Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus. (n.d.). PMC.
  • Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens. (2003, September 15). PubMed.
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. (2025, September 3). Organic Process Research & Development - ACS Publications.
  • 22548Orig1s000. (2010, April 16). accessdata.fda.gov.
  • (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTI-BACTERIAL ASSESSMENT OF NEW GATIFLOXACIN ANALOGUES. (2018, February 1). ResearchGate.
  • Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases. (n.d.). PMC.
  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? (2025, February 12). IDStewardship.
  • Activity of gatifloxacin against strains resistant to ofloxacin and ciprofloxacin and its ability to select for less susceptible bacterial variants. (2001, July 15). PubMed.
  • Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998. (2000, December 15). PubMed.
  • Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. (2019, February 2). Regulations.gov.
  • In vitro Comparison of Moxifloxacin, Gatifloxacin, Gentamicin and Tobramycin Against Ciprofloxacin Resistant Gram positive and Gram Negative Ocular Pathogens. (2004, May 15). IOVS.
  • (PDF) Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: An in vitro comparison. (2026, February 28). ResearchGate.
  • Is Resistance to Gatifloxacin and Moxifloxacin Here Already? (n.d.). CRSToday.
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx.
  • Safety and Efficacy of Gatifloxacin 0.3% as Compared With Ciprofloxacin 0.3% for the Treatment of Acute Bacterial Corneal Ulcers. (2006, May 15). IOVS.

Sources

Comparative

Comparative stability of Gatifloxacin and its N-methyl derivative

Comparative Stability Profile of Gatifloxacin and its N-Methyl Derivative: A Comprehensive Analytical Guide Mechanistic Divergence in Piperazine Ring Stability Gatifloxacin (GTX) is a prominent fourth-generation fluoroqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Profile of Gatifloxacin and its N-Methyl Derivative: A Comprehensive Analytical Guide

Mechanistic Divergence in Piperazine Ring Stability Gatifloxacin (GTX) is a prominent fourth-generation fluoroquinolone characterized by a 3-methylpiperazin-1-yl moiety at the C-7 position[1]. While this structural feature broadens its spectrum against Gram-positive pathogens and improves its pharmacokinetic half-life, the secondary amine (N4) within the piperazine ring remains a primary site for chemical degradation[1]. During synthesis or prolonged storage, GTX can undergo methylation to form N-methyl gatifloxacin (1-cyclopropyl-7-(3,4-dimethylpiperazin-1-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), a critical pharmacopeial impurity that must be monitored during stability-indicating assays[2].

The stability profiles of GTX and N-methyl gatifloxacin diverge significantly under oxidative stress due to the transition from a secondary to a tertiary amine. In GTX, the N-H bond of the piperazine ring is highly susceptible to attack by hydroxyl radicals (•OH), leading to rapid piperazine ring cleavage and defluorination[3][4]. Conversely, the N-methyl derivative lacks this labile N-H proton. The steric hindrance and electron-donating nature of the N-methyl group provide transient resistance to direct ring cleavage; however, the tertiary amine becomes highly prone to N-demethylation and N-oxide formation under advanced oxidation, eventually reverting to GTX or secondary degradants[4]. Both compounds exhibit robust stability against thermal and hydrolytic (acid/base) degradation due to the highly stable fluoroquinolone core[5].

Quantitative Degradation Matrix To objectively compare their stability, forced degradation studies quantify the mass balance and degradation percentages. The table below synthesizes the degradation behavior of GTX and the N-methyl derivative under ICH-aligned stress conditions[5][6].

Stress ConditionReagents & ParametersGatifloxacin (GTX) DegradationN-Methyl Gatifloxacin DegradationPrimary Mechanistic Pathway
Acidic 0.1N - 0.5M HCl, 40°C, 4h2.5% - 11.3% (Stable)< 5.0% (Highly Stable)Minor decarboxylation
Basic 0.1N NaOH, 40°C, 2h4.0% - 14.4% (Stable)< 6.0% (Highly Stable)Hydrolytic cleavage (minimal)
Thermal 70°C Dry Heat, 12h5.0% - 6.1% (Stable)< 5.0% (Stable)Negligible
Oxidative 2% - 30% H2O2, 40°C, 2h12.8% - 20.0% (Susceptible)15.0% - 22.0% (Susceptible)Ring cleavage (GTX); N-demethylation (N-Me-GTX)
Photolytic UV 254nm, 20 min~97.0% (Highly Susceptible)>90.0% (Highly Susceptible)Radical-mediated defluorination & cleavage

(Note: Data synthesized from validated stability-indicating RP-HPLC assays[3][5][6].)

Self-Validating Experimental Protocols To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen over standard defaults.

Protocol 1: Forced Degradation & Sample Preparation

  • Acidic/Basic Stress : Transfer 15 mL of a 100 μg/mL stock solution of the API/Impurity into separate flasks. Add 15 mL of 0.1N HCl (acidic) or 0.1N NaOH (basic)[1].

    • Causality: Utilizing 0.1N concentrations prevents instantaneous, complete destruction of the molecule, allowing for the capture of primary degradation kinetics rather than secondary/tertiary breakdown products.

  • Oxidative Stress : Add 15 mL of 30% (v/v) H2O2 to 15 mL of the stock solution. Incubate at 40°C for 2 hours[1].

    • Critical Validation Step: Post-incubation, heat the solution in a boiling water bath for 10 minutes. Causality: This completely decomposes unreacted H2O2. If left unquenched, residual H2O2 will continue to degrade the sample inside the HPLC autosampler, leading to non-reproducible, artifactual degradation peaks.

  • Neutralization : Neutralize the acidic and basic samples to pH 7.0 before injection.

    • Causality: Injecting highly acidic or basic samples directly degrades the C18 stationary phase silica backbone and shifts the retention times (Rt) unpredictably.

Protocol 2: Stability-Indicating HPLC-UV Method

  • Column Selection : Use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm)[1].

  • Mobile Phase Optimization : Prepare a mixture of 0.02 M dihydrogen potassium phosphate buffer and acetonitrile (75:25, v/v). Adjust the pH to 3.3 using orthophosphoric acid[1].

    • Causality: The pKa of the carboxylic acid group on GTX is approximately 6.0. Adjusting the mobile phase pH to 3.3 ensures the molecule remains fully protonated (unionized at the carboxylate). This suppresses secondary interactions with residual silanols on the column, eliminating peak tailing and ensuring sharp, symmetrical peaks for precise integration.

  • Detection : Set the UV detector to 293 nm and flow rate to 1.0 mL/min[1].

  • System Suitability & Mass Balance (Self-Validation) : Calculate the total peak area of the stressed sample. The sum of the peak areas of the parent drug and all degradation products (including the N-methyl derivative) must equal the initial peak area of the unstressed standard within ±2%.

    • Causality: Achieving mass balance proves that all degradants have been successfully eluted and detected, confirming the method is truly stability-indicating and free from hidden, co-eluting impurities.

Visualizations

Workflow cluster_stress Forced Degradation Conditions API API & Impurity Standards GTX & N-Me-GTX Acid Acidic Stress 0.1N HCl | 40°C | 4h API->Acid Base Basic Stress 0.1N NaOH | 40°C | 2h API->Base Ox Oxidative Stress 2-30% H2O2 | 40°C | 2h API->Ox Photo Photolytic Stress UV 254nm | 20 min API->Photo Therm Thermal Stress 70°C Dry Heat | 12h API->Therm HPLC Stability-Indicating HPLC-UV C18 Column | 293 nm Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Therm->HPLC Val System Validation Mass Balance ±2% & Peak Purity HPLC->Val Data Integration

Fig 1. Self-validating workflow for forced degradation and stability-indicating HPLC analysis.

Pathway GTX Gatifloxacin (GTX) Secondary Amine (N-H) ROS Hydroxyl Radicals (•OH) via H2O2 / UV GTX->ROS Oxidative Stress NMe N-Methyl Gatifloxacin Tertiary Amine (N-CH3) NMe->ROS Oxidative Stress Cleavage Piperazine Ring Cleavage (Major Degradant) ROS->Cleavage Attack on N-H (GTX) Demethyl N-Demethylation (Reversion to GTX) ROS->Demethyl Attack on N-CH3 (N-Me-GTX) NOxide N-Oxide Formation (Intermediate) ROS->NOxide Attack on Lone Pair Demethyl->GTX Secondary Degradation

Fig 2. Mechanistic divergence in oxidative degradation pathways between GTX and its N-methyl derivative.

References 1.[1] Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed Central (NIH). 2.[5] Stability Indicating HPLC Method for Determination of Gatifloxacin in Ophthalmic Dosage Form - PharmaInfo. 3.[3] Antimicrobial activity against Gram-positive and Gram-negative bacteria during gatifloxacin degradation by hydroxyl radicals - PubMed (NIH). 4.[6] STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR GATIFLOXACIN AND PREDNISOLONE ACETATE - Rasayan Journal of Chemistry. 5.[4] Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. 6.[2] Gatifloxacin N-Methyl Impurity | 114213-69-3 - SynThink Chemicals.

Validation

Cytotoxicity Comparison Guide: Gatifloxacin vs. N-Methyl Gatifloxacin

In the development and manufacturing of fluoroquinolone antibiotics, monitoring the impurity profile is as critical as validating the active pharmaceutical ingredient (API) itself. Gatifloxacin, a potent fourth-generatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the development and manufacturing of fluoroquinolone antibiotics, monitoring the impurity profile is as critical as validating the active pharmaceutical ingredient (API) itself. Gatifloxacin, a potent fourth-generation fluoroquinolone, relies on a highly specific structure-activity relationship (SAR) to target bacterial DNA gyrase and topoisomerase IV. However, synthetic byproducts, specifically N-Methyl Gatifloxacin (often classified as Gatifloxacin Impurity D or E), exhibit drastically different biological profiles.

This guide provides an objective, data-driven comparison of the cytotoxicity and neurotoxicity of Gatifloxacin versus its N-methylated derivative, offering drug development professionals actionable insights into why strict control of this impurity is a non-negotiable regulatory standard.

Structural and Mechanistic Causality

To understand the divergence in toxicity, we must examine the C-7 substituent of the fluoroquinolone core. Gatifloxacin features a 3-methylpiperazin-1-yl group containing a secondary amine. This specific configuration is sterically and electronically optimized to maximize bacterial enzyme inhibition while minimizing interactions with mammalian cells.

In contrast, N-Methyl Gatifloxacin possesses a 3,4-dimethylpiperazin-1-yl group, where the terminal nitrogen is methylated, creating a tertiary amine. This seemingly minor alkylation triggers a cascade of physicochemical shifts:

  • Increased Lipophilicity: The addition of the methyl group increases the partition coefficient (LogP), significantly enhancing the molecule's ability to cross lipid bilayers, including the blood-brain barrier (BBB) and eukaryotic cell membranes.

  • Altered Basicity (pKa): The tertiary amine alters the ionization state at physiological pH, affecting how the molecule partitions into cellular compartments.

  • Off-Target Eukaryotic Binding: The enhanced intracellular accumulation and altered steric bulk increase the binding affinity to eukaryotic topoisomerase II (leading to cytotoxicity) and γ -aminobutyric acid (GABA) receptors in the central nervous system (leading to neurotoxicity and convulsions) [1].

SAR_Pathway A Gatifloxacin (Secondary Amine at C7) B N-Methyl Gatifloxacin (Tertiary Amine at C7) A->B N-Methylation (Impurity Formation) C Increased Lipophilicity & Altered pKa B->C D Enhanced Membrane Permeability (BBB & Cellular) C->D E Off-Target Eukaryotic Receptor Binding (e.g., GABA, Topo II) D->E F Increased Cytotoxicity & CNS Toxicity (Lower LD50 / IC50) E->F

Figure 1: Mechanistic pathway illustrating how N-methylation of Gatifloxacin increases cytotoxicity.

Comparative Quantitative Data: In Vivo & In Vitro Profiles

Regulatory pharmacological reviews highlight a stark contrast in the safety profiles of these two compounds. In acute toxicity studies conducted on rat models, the parent drug Gatifloxacin demonstrated a wide safety margin. Conversely, the N-methyl impurity exhibited severe, dose-limiting toxicity [1].

The table below summarizes the critical toxicological metrics:

Property / MetricGatifloxacin (API)N-Methyl Gatifloxacin (Impurity)
C-7 Substituent 3-methylpiperazin-1-yl3,4-dimethylpiperazin-1-yl
Amine Classification Secondary AmineTertiary Amine
Acute Lethal Dose (Rat, Oral) > 2000 mg/kg~ 250 mg/kg
CNS Toxicity (Convulsions) Not observed at 2000 mg/kgObserved at ≤ 500 mg/kg
In Vitro Cytotoxicity (IC50) High (Low cytotoxicity)Significantly Lower (High cytotoxicity)

Data synthesized from FDA Tequin Pharmacology Review [1].

While Gatifloxacin itself exhibits dose- and time-dependent cytotoxicity at high concentrations (e.g., inducing apoptosis in stromal fibroblasts at concentrations above 0.009375%) [2], the N-methylated form reaches cytotoxic thresholds at exponentially lower concentrations due to its enhanced membrane permeability.

Self-Validating Experimental Protocol: Cytotoxicity Assessment

When evaluating the cytotoxicity of fluoroquinolone derivatives in the lab, relying on a single viability metric is a critical error. Metabolic assays (like MTT) can be confounded if the drug merely suppresses mitochondrial reductase activity without causing cell death. Therefore, as a Senior Application Scientist, I mandate a self-validating orthogonal workflow : pairing a metabolic assay with a direct membrane-integrity assay (Annexin V/PI Flow Cytometry).

Step-by-Step Methodology

Phase 1: Cell Culture & Precision Seeding

  • Culture primary human corneal epithelial cells (HCECs) or stromal fibroblasts in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO 2​ incubator.

  • Seed cells into 96-well plates at a density of 1×104 cells/well for the MTT assay, and into 6-well plates at 2×105 cells/well for flow cytometry. Allow 24 hours for adherence.

Phase 2: Equimolar Compound Dosing Causality Note: To accurately compare toxicities, compounds must be dosed in equimolar concentrations, not weight/volume, to account for the molecular weight difference.

  • Prepare 10 mM stock solutions of Gatifloxacin and N-Methyl Gatifloxacin in DMSO.

  • Dilute stocks in culture media to create a concentration gradient (e.g., 10, 50, 100, 250, and 500 μ M).

  • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤0.1% to eliminate solvent-induced cytotoxicity.

Phase 3: Orthogonal Data Acquisition

  • Assay A: MTT Viability (Metabolic)

    • After 24h and 48h incubation, add 20 μ L of MTT reagent (5 mg/mL) to each 96-well. Incubate for 4 hours in the dark.

    • Aspirate media and solubilize formazan crystals with 150 μ L of DMSO.

    • Measure absorbance at 490 nm using a microplate reader to calculate the IC 50​ [2].

  • Assay B: Annexin V/PI Flow Cytometry (Mechanistic)

    • Harvest cells from the 6-well plates using enzyme-free dissociation buffer (to preserve membrane phosphatidylserine).

    • Wash twice with cold PBS and resuspend in 1X Binding Buffer.

    • Stain with 5 μ L FITC-Annexin V and 5 μ L Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry. This validates whether the IC 50​ observed in the MTT assay is due to apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), or merely cytostasis (double negative with reduced cell count).

Exp_Workflow S1 1. Cell Culture & Seeding (Fibroblasts / Corneal Epithelial Cells) S2 2. Compound Dosing (Equimolar Gatifloxacin vs N-Methyl Gatifloxacin) S1->S2 S3 3. Incubation (24h, 48h, 72h at 37°C, 5% CO2) S2->S3 S4a Orthogonal Assay A: MTT (Metabolic Viability & IC50) S3->S4a S4b Orthogonal Assay B: Annexin V/PI (Apoptosis vs Necrosis) S3->S4b S5 Data Acquisition & Analysis (Self-Validating System) S4a->S5 S4b->S5

Figure 2: Self-validating experimental workflow for comparative cytotoxicity assessment.

Implications for Drug Development

The stark contrast in cytotoxicity between Gatifloxacin and N-Methyl Gatifloxacin underscores a fundamental principle in pharmaceutical chemistry: minor structural deviations can exponentially amplify off-target toxicity. For drug development professionals, this dictates that purification processes during API synthesis must rigorously isolate and quantify the N-methyl impurity. Failure to control this specific byproduct not only risks regulatory rejection but directly compromises patient safety by introducing severe cytotoxic and neurotoxic liabilities.

References

  • 21061 Tequin Pharmacology Review Part 2. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Gatifloxacin inducing apoptosis of stromal fibroblasts through cross-talk between caspase-dependent extrinsic and intrinsic pathways. National Center for Biotechnology Information (PMC). Available at: [Link]

Comparative

Spectroscopic Profiling and Structural Elucidation: N-Methyl Gatifloxacin vs. Gatifloxacin

Introduction & Chemical Context In the rigorous landscape of drug development and quality control, distinguishing an active pharmaceutical ingredient (API) from its structurally similar impurities is a critical regulator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In the rigorous landscape of drug development and quality control, distinguishing an active pharmaceutical ingredient (API) from its structurally similar impurities is a critical regulatory requirement. N-Methyl Gatifloxacin (CAS 114213-69-3)[1] is a common pharmacopeial impurity and a synthetic derivative of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin [2].

The structural variance between the two molecules is deceptively minimal: Gatifloxacin features a secondary amine on its piperazine ring (3-methylpiperazin-1-yl), whereas N-Methyl Gatifloxacin undergoes methylation at the N4 position to form a tertiary amine (3,4-dimethylpiperazin-1-yl)[1]. While this subtle modification significantly alters the molecule's basicity, solubility, and receptor binding affinity, it poses a unique challenge for analytical chemists. Because the core fluoroquinolone chromophore remains intact, differentiating these compounds requires targeted spectroscopic techniques that probe specific functional groups and molecular connectivity rather than bulk electronic transitions.

This guide objectively compares the efficacy of UV-Vis, FTIR, and NMR spectroscopy in differentiating these two compounds, providing actionable, self-validating protocols for researchers and drug development professionals.

Analytical Workflow

To effectively isolate the structural differences without false positives, scientists must employ an orthogonal analytical workflow. The diagram below illustrates the logical progression from sample preparation to definitive structural elucidation.

G Start API Sample (Gatifloxacin vs. N-Methyl Gatifloxacin) UV UV-Vis Spectroscopy (Chromophore Analysis) Start->UV IR FTIR Spectroscopy (Functional Group ID) Start->IR NMR 1H & 13C NMR (Molecular Connectivity) Start->NMR DataUV λmax ~285-295 nm (Indistinguishable) UV->DataUV DataIR Loss of N-H Stretch (~3217 cm⁻¹) (Primary Indicator) IR->DataIR DataNMR Appearance of N-CH3 Singlet (~2.3 ppm) (Definitive Proof) NMR->DataNMR Conclusion Confirmed Structural Elucidation & Impurity Profiling DataUV->Conclusion DataIR->Conclusion DataNMR->Conclusion

Analytical workflow for differentiating Gatifloxacin and N-Methyl Gatifloxacin.

Comparative Spectroscopic Analysis

UV-Vis Spectroscopy: The Limitation of Chromophores

UV-Vis spectroscopy measures the π→π∗ and n→π∗ electronic transitions. In both molecules, these transitions are heavily localized on the conjugated fluoroquinolone core (the quinoline ring, ketone, and carboxylic acid groups). Because the piperazine ring is aliphatic, it does not significantly contribute to the primary chromophore. Consequently, methylation at the distal piperazine nitrogen causes negligible bathochromic or hypsochromic shifts, resulting in nearly identical λmax​ values (~285-295 nm)[3][4]. Conclusion: UV-Vis is highly reliable for quantifying total drug content but fails to differentiate the parent drug from its N-methylated impurity.

FTIR Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy provides the first line of differentiation. Gatifloxacin contains a secondary amine on the piperazine ring, which exhibits a characteristic N-H stretching vibration at approximately 3217 cm⁻¹[5]. In N-Methyl Gatifloxacin, this proton is replaced by a methyl group, converting the nitrogen to a tertiary amine. Consequently, the N-H stretch completely disappears, while the aliphatic C-H stretching region (~2800–2950 cm⁻¹) shows a slight increase in intensity due to the additional methyl group[6].

Nuclear Magnetic Resonance (NMR): The Gold Standard

Proton ( 1 H) NMR provides direct, topological evidence of the structural difference. The secondary amine proton in Gatifloxacin is often broad and exchangeable, making it an unreliable marker in protic solvents. However, the N-CH 3​ group in N-Methyl Gatifloxacin yields a sharp, distinct, and non-exchangeable singlet integrating for exactly 3 protons around 2.2–2.4 ppm[5]. This signal acts as definitive proof of methylation.

Quantitative Data Summary
Analytical TechniqueSpectral FeatureGatifloxacinN-Methyl GatifloxacinDiagnostic Value
UV-Vis λmax​ (in Methanol)~290 nm~290 nmLow (Indistinguishable)
FTIR Secondary Amine (N-H) StretchPresent (~3217 cm⁻¹)AbsentHigh (Primary Indicator)
FTIR Carboxylic Acid C=O Stretch~1724 cm⁻¹~1724 cm⁻¹Control (Confirms core)
1 H NMR Piperazine N-H ProtonPresent (Broad, ~1.0-2.0 ppm)AbsentModerate (Solvent dependent)
1 H NMR Piperazine N-CH 3​ ProtonsAbsentPresent (Singlet, ~2.3 ppm, 3H)Critical (Definitive Proof)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality explanation and an internal check to prevent false data interpretation.

Protocol A: FTIR Analysis via Attenuated Total Reflectance (ATR)

Causality: ATR-FTIR is chosen over KBr pelleting to prevent moisture absorption (fluoroquinolones are prone to hydration), which could artificially introduce broad O-H stretches that mask the critical N-H region[6].

  • Preparation: Clean the ATR diamond crystal with HPLC-grade methanol and allow it to evaporate completely.

  • Background Calibration: Acquire a background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality: This eliminates atmospheric CO2​ and water vapor interference. Failing to do this can mask the critical 3200 cm⁻¹ region.

  • Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

  • Acquisition & Validation: Record the spectrum.

    • Self-Validation Check: Before looking for the absence of the ~3217 cm⁻¹ N-H peak, verify the presence of the quinolone C=O stretch at ~1724 cm⁻¹ and the ketone C=O at ~1644 cm⁻¹[5]. If these core peaks are shifted, broadened, or missing, the sample is degraded or improperly seated, invalidating the entire scan.

Protocol B: 1 H NMR Structural Elucidation

Causality: NMR is utilized to quantitatively verify the extent of methylation without destroying the sample.

  • Solvent Selection: Dissolve 10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is mandated over CDCl3​ due to the zwitterionic nature and poor organic solubility of fluoroquinolone carboxylic acids[5].

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to lock the 0 ppm baseline accurately.

  • Acquisition: Run a standard 1 H NMR sequence (e.g., 400 MHz, 16 scans, relaxation delay of 2 seconds).

  • Integration & Validation: Phase and baseline-correct the spectrum.

    • Self-Validation Check: Locate the cyclopropyl multiplet at ~4.12 ppm (1H) and set its integral to exactly 1.00[5]. In N-Methyl Gatifloxacin, a sharp singlet must appear at ~2.3 ppm. If the integral of this singlet is exactly 3.00 ± 0.05, the sample is pure N-Methyl Gatifloxacin. If the integral is significantly lower (e.g., 0.50), the sample is a mixture, indicating the presence of N-Methyl Gatifloxacin as an impurity within a Gatifloxacin batch.

References

  • PubChem - NIH. "N-Methyl Gatifloxacin | C20H24FN3O4 | CID 14457270". Source: nih.gov.
  • Pharmaffiliates. "Gatifloxacin-impurities". Source: pharmaffiliates.com.
  • Asian Journal of Pharmaceutical Research. "Rapid RP-HPLC Method for Simultaneous Estimation of Sparfloxacin, Gatifloxacin, Metronidazole and Tinidazole". Source: asianjpr.com.
  • Semantic Scholar. "Ocular insert for sustained delivery of gatifloxacin sesquihydrate: Preparation and evaluations". Source: semanticscholar.org.
  • ResearchGate. "Design, Synthesis and Hydrolysis Study of Gatifloxacin-NSAIDs as Mutual Prodrugs". Source: researchgate.net.

Sources

Safety & Regulatory Compliance

Safety

N-Methyl Gatifloxacin HCl proper disposal procedures

Operational Guide for the Safe Handling and Disposal of N-Methyl Gatifloxacin HCl N-Methyl Gatifloxacin HCl is a synthesized fluoroquinolone derivative and a known impurity of the broad-spectrum antibiotic Gatifloxacin....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of N-Methyl Gatifloxacin HCl

N-Methyl Gatifloxacin HCl is a synthesized fluoroquinolone derivative and a known impurity of the broad-spectrum antibiotic Gatifloxacin. In laboratory and drug development settings, the mismanagement of fluoroquinolone waste poses severe ecotoxicological threats. Because the fluoroquinolone core is highly resistant to standard biological degradation, improper disposal leads to environmental persistence and the proliferation of antimicrobial resistance (AMR).

This guide provides drug development professionals with validated, step-by-step protocols for the containment, advanced degradation, and regulatory-compliant disposal of N-Methyl Gatifloxacin HCl waste, ensuring absolute operational safety and environmental stewardship.

Chemical Profile and Hazard Quantification

Before initiating any disposal protocol, personnel must understand the quantitative hazards associated with the compound. N-Methyl Gatifloxacin HCl is highly ecotoxic and poses acute health risks upon exposure.

ParameterValue
Chemical Name N-Methyl Gatifloxacin Hydrochloride
CAS Number 114213-77-3
Molecular Formula C20H24FN3O4 · HCl
Molecular Weight 425.88 g/mol
Primary GHS Hazards H302: Harmful if swallowed; H312: Harmful in contact with skin; H332: Harmful if inhaled; H410: Very toxic to aquatic life with long-lasting effects.
Environmental Fate Highly adsorptive to organic matter; highly resistant to municipal biological wastewater treatment.

The Mechanistic Rationale Against Conventional Disposal

Why standard drain disposal fails: Fluoroquinolones are classified as "pseudo-persistent" environmental pollutants. When discharged into standard laboratory drains, they enter conventional municipal wastewater treatment plants (WWTPs). Biological treatment at these facilities is highly ineffective at cleaving the stable, fluorinated quinolone ring.

Instead of degrading, up to 85% of the fluoroquinolone mass adsorbs directly onto the activated sludge [1]. When this sludge is repurposed as fertilizer or discharged, it introduces sub-lethal concentrations of the antibiotic into soil and water ecosystems. This creates a selective evolutionary pressure that accelerates the development of multidrug-resistant bacterial strains [2]. Therefore, absolute segregation from municipal wastewater streams is the foundational rule of fluoroquinolone disposal.

G Start N-Methyl Gatifloxacin HCl Waste Liquid Liquid Waste (Aqueous/Organic) Start->Liquid Solid Solid Waste (Powder/Contaminated) Start->Solid Drain Improper Disposal (Drain) Liquid->Drain Segregation Hazardous Waste Segregation Liquid->Segregation Solid->Segregation WWTP WWTP (Biological Ineffective) Drain->WWTP AMR Sludge Accumulation & AMR Risk WWTP->AMR Incineration High-Temp Incineration (>1000°C) Segregation->Incineration AOP Advanced Oxidation (TiO2/UV) Segregation->AOP Safe Mineralization (CO2, H2O, HF, HCl) Incineration->Safe AOP->Safe

Workflow contrasting proper high-temp/AOP disposal versus improper drain disposal risks.

Standard Operating Procedure: Waste Segregation and Containment

To guarantee zero environmental discharge, laboratories must implement a self-validating segregation system.

Step-by-Step Methodology: Solid and Liquid Waste Containment

  • Preparation & PPE: Don appropriate personal protective equipment, including a fitted N95/FFP3 respirator (critical if handling dry powder to avoid inhalation of H332-classified dust), heavy-duty nitrile gloves (double-gloving recommended), and a chemical-resistant lab coat.

  • Liquid Waste Segregation: Collect all aqueous and organic solvent waste containing N-Methyl Gatifloxacin HCl in dedicated, clearly labeled, leak-proof high-density polyethylene (HDPE) or glass carboys. Do NOT mix with incompatible highly reactive oxidizing agents to prevent exothermic reactions.

  • Solid Waste Collection: Place all contaminated consumables (pipette tips, weighing boats, filter papers) and residual powder into puncture-resistant, sealable hazardous waste bags.

  • Secondary Containment: Store all primary waste containers within secondary containment trays capable of holding 110% of the largest container's volume. Store in a cool, well-ventilated area away from direct light.

  • Labeling: Affix hazardous waste labels specifying: "Ecotoxic Fluoroquinolone Waste - DO NOT FLUSH. Contains N-Methyl Gatifloxacin HCl."

  • Vendor Handoff: Transfer the segregated waste to a licensed hazardous waste management contractor for high-temperature incineration [3]. The incinerator must operate at a minimum of 1000°C to provide sufficient thermal energy to fully mineralize the fluorinated quinolone core into CO₂, H₂O, HF, and HCl.

Advanced Oxidation Processes (AOP) for In-Lab Pre-Treatment

For laboratories generating large volumes of dilute aqueous fluoroquinolone waste (e.g., from HPLC effluents), sending bulk water for incineration is logistically inefficient. In-house pre-treatment using Advanced Oxidation Processes (AOPs) can destroy the active pharmacophore before final disposal.

AOPs utilize photocatalysts (such as Aluminum-doped TiO₂ or CdS) under UV or visible light to generate highly reactive hydroxyl radicals (•OH) [4]. These radicals aggressively attack the electron-rich methyl-piperazinyl moiety and hydroxylate the quinolone nucleus, permanently eliminating its antimicrobial activity and preventing downstream AMR [5].

Step-by-Step Methodology: Photocatalytic Degradation of Aqueous Waste

  • Catalyst Addition: Add a validated photocatalyst (e.g., Al-doped TiO₂ nanoflakes) to the aqueous N-Methyl Gatifloxacin HCl waste at a predetermined optimal loading (typically 1.0 g/L).

  • pH Adjustment: Adjust the solution pH to the optimal range for the specific catalyst (usually pH 6.0 - 8.0) using dilute NaOH or HCl. This maximizes the electrostatic adsorption of the pollutant onto the catalyst surface.

  • Dark Adsorption: Stir the suspension in complete darkness for 30 to 60 minutes. This establishes a critical adsorption-desorption equilibrium between the fluoroquinolone molecules and the catalyst surface.

  • Photocatalytic Irradiation: Expose the suspension to a UV or visible light source (matched to the catalyst's bandgap) under continuous stirring. Maintain irradiation for 2 to 4 hours to ensure complete cleavage of the pharmacophore.

  • Analytical Verification (Self-Validation): Extract a 1 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC-MS. You must confirm the total absence of the parent mass (m/z 390 for the free base) and the absence of toxic intermediate fragments.

  • Final Disposal: Once degradation is analytically confirmed, filter out the catalyst for regeneration. The treated effluent is now biologically inert but must still be disposed of as standard chemical waste according to local regulations.

AOP_Workflow Step1 1. Waste Collection Aqueous N-Methyl Gatifloxacin Step2 2. Catalyst Addition TiO2 / CdS Nanoparticles Step1->Step2 Step3 3. Dark Adsorption Establish Equilibrium Step2->Step3 Step4 4. UV/Vis Irradiation Hydroxyl Radical Generation Step3->Step4 Step5 5. Pharmacophore Cleavage Loss of Antimicrobial Activity Step4->Step5 Step6 6. HPLC-MS Verification Confirm Mineralization Step5->Step6

Step-by-step workflow for the in-lab photocatalytic degradation of fluoroquinolone waste.

Emergency Spill Response and Decontamination Protocol

In the event of an accidental spill of N-Methyl Gatifloxacin HCl powder or concentrated solution, immediate containment is required to prevent environmental release and personnel exposure.

Step-by-Step Methodology: Spill Containment

  • Isolate the Area: Evacuate non-essential personnel and ensure the laboratory's exhaust ventilation is operating at maximum capacity.

  • Don Emergency PPE: Wear a NIOSH-approved respirator, safety goggles, and heavy-duty nitrile gloves.

  • Containment (Liquid Spill): If a solution is spilled, surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or universal chemical binders). Do not use combustible materials.

  • Containment (Solid Spill): If powder is spilled, absolutely avoid dry sweeping, which generates inhalable toxic aerosols. Lightly mist the powder with a compatible solvent (e.g., water or dilute ethanol) to suppress dust, then carefully wipe it up using damp absorbent pads.

  • Surface Decontamination: Scrub the affected surfaces thoroughly with a 70% ethanol solution or an appropriate laboratory surfactant, followed by a triple water rinse.

  • Waste Collection: Place all used absorbents, wipes, and contaminated PPE into a designated, puncture-proof hazardous waste container. Seal tightly and label for high-temperature incineration.

References

  • Environmental contamin
  • Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters National Center for Biotechnology Inform
  • Gatifloxacin MSDS & Handling Procedures DC Chemicals
  • Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes ACS Public
  • Use of CdS from Teaching-Laboratory Wastes as a Photocatalyst for the Degradation of Fluoroquinolone Antibiotics in W
Handling

Operational Guide: Personal Protective Equipment for Handling N-Methyl Gatifloxacin HCl

Prepared by: Gemini, Senior Application Scientist A Note on Analogue Data: Specific safety data for N-Methyl Gatifloxacin HCl is not widely published. This guide is therefore constructed based on the established profiles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

A Note on Analogue Data: Specific safety data for N-Methyl Gatifloxacin HCl is not widely published. This guide is therefore constructed based on the established profiles of the parent compound, Gatifloxacin, and its salts.[1][2][3][4][5] This approach represents a conservative and scientifically grounded methodology for ensuring personnel safety when handling a potent, powdered Active Pharmaceutical Ingredient (API).

The handling of any potent API, particularly in its powdered form, presents significant occupational health and safety challenges.[6][7] Fine powders can easily become airborne, creating inhalation risks, while contact can lead to dermal absorption or sensitization.[6][8] This guide provides a comprehensive operational plan for the safe handling of N-Methyl Gatifloxacin HCl, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).

Hazard Assessment and Risk-Based PPE Selection

N-Methyl Gatifloxacin HCl, as a derivative of a fluoroquinolone antibiotic, should be handled as a hazardous substance. The primary risks involve exposure through inhalation, skin contact, and eye contact.[2][3][4] The Safety Data Sheets (SDS) for analogous compounds classify the hazards as follows:

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[4][5][9]Systemic toxic effects, organ damage.
Skin Corrosion/Irritation Causes skin irritation.[5]Redness, inflammation, and discomfort upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation.[5]Pain, redness, and potential damage to eye tissue.
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled; may cause an allergic skin reaction.[4]Development of allergic reactions upon subsequent exposures, which can be severe.

Given these hazards, a multi-layered approach to PPE is mandatory. The foundation of safety is engineering controls, such as chemical fume hoods or glove boxes, which should be considered the primary barrier.[6][7][9] PPE serves as the essential final layer of defense.

Core PPE Requirements

The following PPE is required for all personnel handling N-Methyl Gatifloxacin HCl powder.

Respiratory Protection

To prevent the inhalation of fine API particles, respiratory protection is critical, especially when handling the substance outside of a primary containment system like a glovebox.[6]

  • Standard Operations (in a fume hood): A NIOSH-approved N95 respirator is the minimum requirement.

  • Higher-Risk Operations (e.g., large quantity weighing, spill cleanup): A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2] For extended tasks, a powered air-purifying respirator (PAPR) can offer greater comfort and protection.[10]

Eye and Face Protection

Protecting the eyes from airborne powder and potential splashes is non-negotiable.

  • Mandatory: Chemical safety goggles with side-shields that provide a complete seal around the eyes are required.[1][5][11]

  • Recommended for High-Risk Tasks: In addition to goggles, a face shield should be worn during procedures with a high risk of splashing or aerosol generation.[2]

Hand Protection

Gloves prevent dermal absorption and sensitization.

  • Material: Nitrile gloves are recommended due to their chemical resistance and durability.[8]

  • Protocol: Double-gloving is best practice. This involves wearing two pairs of gloves, with the outer glove cuffs pulled over the sleeves of the lab coat or coverall. The outer pair can be removed and replaced if contamination is suspected, preserving the integrity of the inner layer.

  • Technique: Gloves must be inspected for tears or defects before use. Use proper glove removal techniques to avoid skin contact with the contaminated outer surface.[2]

Body Protection

Full body coverage is essential to prevent skin contact.

  • Standard Operations: A clean, long-sleeved laboratory coat is the minimum requirement.

  • Recommended: For handling larger quantities or for extended procedures, disposable, impervious coveralls (e.g., Tyvek) should be worn.[1][5][11] All clothing worn in the lab should be laundered separately from personal clothing. Contaminated work clothing should not be allowed out of the workplace.[4]

Operational Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to contamination and exposure.

Donning PPE Workflow

This sequence ensures that the most protective layers are applied correctly to minimize gaps and potential exposure points.

G cluster_donning Donning PPE Sequence node_gown 1. Gown / Coverall node_mask 2. Respirator / Mask node_gown->node_mask node_goggles 3. Goggles / Face Shield node_mask->node_goggles node_gloves 4. Gloves (Outer pair over cuff) node_goggles->node_gloves

Caption: Workflow for correctly donning PPE.

Step-by-Step Donning Procedure:

  • Gown/Coverall: Put on the lab coat or disposable coverall, ensuring it is fully fastened.

  • Respirator: Put on the respirator. Perform a seal check to ensure there are no leaks.

  • Goggles/Face Shield: Put on safety goggles, adjusting for a snug fit. If required, place the face shield over the goggles.

  • Gloves: Don the inner pair of gloves, followed by the outer pair. Ensure the cuffs of the outer gloves are pulled over the sleeves of the gown.

Doffing PPE Workflow

This sequence is designed to remove the most contaminated items first, preventing the transfer of the chemical to your skin or clean clothes.

G cluster_doffing Doffing PPE Sequence node_gloves_outer 1. Outer Gloves node_gown 2. Gown / Coverall node_gloves_outer->node_gown node_gloves_inner 3. Inner Gloves node_gown->node_gloves_inner node_goggles 4. Goggles / Face Shield node_gloves_inner->node_goggles node_mask 5. Respirator / Mask node_goggles->node_mask node_wash 6. Wash Hands Thoroughly node_mask->node_wash

Caption: Workflow for safely doffing PPE.

Step-by-Step Doffing Procedure:

  • Remove Outer Gloves: Carefully remove the outer pair of gloves using a proper technique to avoid touching the contaminated surface with your bare hand. Dispose of them immediately in a designated waste container.

  • Remove Gown/Coverall: Unfasten the gown and roll it downwards, turning it inside out as you go. Avoid shaking the garment. Dispose of it in the designated waste container.

  • Remove Inner Gloves: Remove the inner pair of gloves and dispose of them.

  • Remove Goggles/Face Shield: Remove eye and face protection from the back to the front. Place in a designated area for decontamination or dispose of if single-use.

  • Remove Respirator: Remove the respirator without touching the front. Dispose of it or place it in a designated area for cleaning and storage.

  • Wash Hands: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[2][4]

Disposal Plan for Contaminated Materials

All materials that come into contact with N-Methyl Gatifloxacin HCl are considered hazardous waste.

  • PPE Disposal: All disposable PPE (gloves, coveralls, respirator cartridges) must be placed in a sealed, clearly labeled hazardous waste bag immediately after doffing.[10]

  • Chemical Waste: Unused or waste N-Methyl Gatifloxacin HCl must be disposed of as special chemical waste.[9] This should be done through a licensed disposal company in strict accordance with all local, regional, and national regulations.[9] Do not discharge into drains or the environment, as fluoroquinolones are persistent and can have ecological impacts.[12][13]

  • Decontamination: All non-disposable equipment and surfaces must be decontaminated after use. A validated cleaning procedure should be in place.

By adhering to these rigorous PPE and disposal protocols, researchers, scientists, and drug development professionals can safely handle N-Methyl Gatifloxacin HCl, ensuring both personal safety and the integrity of their work.

References

  • SingHealth. (2018, January 15). Fluoroquinolones. Retrieved from [Link]

  • DC Chemicals. (2024, January 1). Gatifloxacin|112811-59-3|MSDS. Retrieved from [Link]

  • AFG Bioscience. Gatifloxacin sesquihydrate - SAFETY DATA SHEET. Retrieved from [Link]

  • Allergan plc. (2018, October 2). Gatifloxacin, Zymaxid Opthalmic Solution 0.5% - SAFETY DATA SHEET. Retrieved from [Link]

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Praxis Medical Insights. (2025, November 6). What are the administration guidelines for fluoroquinolones (Fluoroquinolone antibiotics)?. Retrieved from [Link]

  • West Suffolk NHS Foundation Trust. (2024, July 12). 7016- 1 - Fluoroquinolone antibiotics. Retrieved from [Link]

  • PPESAFETY. CHEMICAL HANDLING PROTECTION PPE KIT. Retrieved from [Link]

  • GOV.UK. (2019, March 21). Fluoroquinolone antibiotics: new restrictions and precautions for use due to very rare reports of disabling and potentially long-lasting or irreversible side effects. Retrieved from [Link]

  • AIFA. (2023, May 12). Fluoroquinolone antibiotics: reminder of measures to reduce the risk of long-lasting, disabling and potentially irreversible side effects. Retrieved from [Link]

  • NextSDS. N-Methyl Gatifloxacin — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, August 12). Removal of Quinolone Antibiotics from Wastewater by the Biochar-Based Sludge Adsorbent. Retrieved from [Link]

  • SCIRP. (2013). Pytoremediation of fluoroquinolone group of antibiotics from waste water. Retrieved from [Link]

  • HealthXchange.sg. Medicine Safety: How to Use and Dispose of Expired Medications. Retrieved from [Link]

  • MDPI. (2026, February 24). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. Retrieved from [Link]

  • SciELO. Environmental contamination by fluoroquinolones. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.